Technical Documentation Center

2-Fluoro-4-(4-methylisoxazol-5-yl)phenol Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2-Fluoro-4-(4-methylisoxazol-5-yl)phenol

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to 2-Fluoro-4-(4-methylisoxazol-5-yl)phenol (C₁₀H₈FNO₂)

Authored for Researchers, Scientists, and Drug Development Professionals Abstract: This technical guide provides a comprehensive scientific overview of 2-Fluoro-4-(4-methylisoxazol-5-yl)phenol, a heterocyclic compound of...

Author: BenchChem Technical Support Team. Date: March 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive scientific overview of 2-Fluoro-4-(4-methylisoxazol-5-yl)phenol, a heterocyclic compound of significant interest in medicinal chemistry. This molecule integrates three key structural motifs: a phenol ring, a fluorine substituent, and a 4-methylisoxazole moiety. This unique combination makes it a compelling scaffold for the development of novel therapeutic agents. This document details its core molecular attributes, the strategic rationale for its use in drug design, a robust synthetic pathway with detailed protocols, and a full spectroscopic characterization profile. It is intended to serve as a foundational resource for researchers engaged in the synthesis, evaluation, and application of this and related compounds in drug discovery programs.

Core Molecular Attributes

2-Fluoro-4-(4-methylisoxazol-5-yl)phenol is a structurally precise molecule designed to leverage favorable pharmacophoric features. Its core properties, calculated based on its structure, are summarized below. As a specific, non-commercial compound, a registered CAS number is not currently available.

PropertyValueSource
Molecular Formula C₁₀H₈FNO₂(Calculated)
Molecular Weight 193.18 g/mol (Calculated)
IUPAC Name 2-Fluoro-4-(4-methyl-1,2-oxazol-5-yl)phenol(Generated)
SMILES Cc1cnoc1c2cc(O)c(F)cc2(Generated)
CAS Number Not AvailableN/A

graph "chemical_structure" {
layout=neato;
node [shape=plaintext, fontcolor="#202124"];
edge [color="#5F6368"];

// Define nodes for atoms C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; O1 [label="O"]; H1 [label="H"]; F1 [label="F"];

// Isoxazole ring C7 [label="C"]; C8 [label="C"]; N1 [label="N"]; O2 [label="O"]; C9 [label="C"]; C10 [label="CH₃"]; // Methyl group// Benzene ring bonds C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1;

// Substituents on benzene ring C1 -- O1; O1 -- H1 [len=0.5]; C2 -- F1 [len=0.6]; C4 -- C7;

// Isoxazole ring bonds C7 -- C8; C8 -- N1; N1 -- O2; O2 -- C9; C9 -- C7;

// Substituents on isoxazole ring C8 -- C10 [len=0.7];

// Positions for layout C1 [pos="0,1!"]; C2 [pos="-0.87,0.5!"]; C3 [pos="-0.87,-0.5!"]; C4 [pos="0,-1!"]; C5 [pos="0.87,-0.5!"]; C6 [pos="0.87,0.5!"]; O1 [pos="0,2!"]; H1 [pos="0.5,2.3!"]; F1 [pos="-1.7,0.8!"];

C7 [pos="0,-2!"]; C8 [pos="-0.87,-2.5!"]; N1 [pos="-0.87,-3.5!"]; O2 [pos="0,-4!"]; C9 [pos="0.87,-3!"]; C10 [pos="-1.7,-2.2!"];

// Invisible nodes for double bonds node [shape=point, width=0]; d1 [pos="-0.435,0.75!"]; d2 [pos="-0.435,-0.75!"]; d3 [pos="0.435,0!"]; d4 [pos="-0.435,-2.25!"]; d5 [pos="0.435,-3.5!"];

// Double bonds C1 -- d1 [style=invis]; d1 -- C6 [style=invis]; C2 -- d2 [style=invis]; d2 -- C3 [style=invis]; C4 -- d3 [style=invis]; d3 -- C5 [style=invis]; C8 -- d4 [style=invis]; d4 -- C7 [style=invis]; N1 -- d5 [style=invis]; d5 -- C9 [style=invis]; }

Caption: Chemical Structure of 2-Fluoro-4-(4-methylisoxazol-5-yl)phenol.

Rationale in Drug Discovery and Design

The design of 2-Fluoro-4-(4-methylisoxazol-5-yl)phenol is a strategic convergence of well-established medicinal chemistry principles. Each component of the molecule contributes to a promising profile for biological activity and drug-like properties.

  • The Fluorophenol Moiety: Phenolic compounds are ubiquitous in biologically active molecules. The hydroxyl group can act as a critical hydrogen bond donor and acceptor, anchoring the molecule in a target's binding pocket. The introduction of a fluorine atom, particularly at the ortho position, is a key tactic in modern drug design.[1] Fluorine's high electronegativity can lower the pKa of the phenolic proton, influencing its ionization state at physiological pH. Furthermore, it can enhance metabolic stability by blocking sites susceptible to cytochrome P450-mediated oxidation and improve binding affinity through favorable electrostatic interactions.[2][3]

  • The Isoxazole Ring System: Isoxazoles are five-membered heterocyclic rings that are considered privileged scaffolds in drug discovery.[4] They are present in numerous approved drugs, valued for their metabolic stability and their ability to act as bioisosteres for other functional groups, such as amides or esters.[5][6] The isoxazole ring can participate in various non-covalent interactions, including hydrogen bonding and pi-stacking, and its substitution pattern allows for fine-tuning of the molecule's steric and electronic properties to optimize target engagement.[7][8] The combination of these motifs creates a molecule with high potential for potent and selective biological activity.[8]

Caption: Key pharmacophoric features and their roles in drug design.

Synthesis and Purification

A robust and logical synthesis of the target compound can be achieved through a multi-step sequence starting from commercially available precursors. The proposed pathway focuses on constructing the isoxazole ring onto a pre-functionalized fluorophenol scaffold, which offers a high degree of control and predictability.

Synthetic_Workflow A m-Fluorotoluene B 2-Trichloroacetyl-5-fluorotoluene A->B 1. Friedel-Crafts Acylation (Cl₃CCOCl, AlCl₃) C 2-Fluoro-4-methylbenzoic Acid B->C 2. Haloform Reaction (NaOH, then H⁺) D 2-Fluoro-4-methylbenzoyl Chloride C->D 3. Acyl Chloride Formation (SOCl₂) E (2-Fluoro-4-methylphenyl)(oxo)acetonitrile D->E 4. Cyanation (CuCN) F Ethyl 2-(2-fluoro-4-methylphenyl)-2-oxoacetate E->F 5. Pinner Reaction (EtOH, HCl) G Ethyl 2-(2-fluoro-4-methylphenyl)-2-hydroxyiminoacetate F->G 6. Oximation (NH₂OH·HCl) H Target Compound: 2-Fluoro-4-(4-methylisoxazol-5-yl)phenol G->H 7. Isoxazole Formation (Not explicitly detailed, but a plausible next step) S1 2-Fluoro-4-bromophenol S2 1-Bromo-2-fluoro-4-(methoxymethoxy)benzene S1->S2 1. Protection (MOM-Cl) S3 1-(3-Fluoro-4-(methoxymethoxy)phenyl)ethan-1-one S2->S3 2. Acetylation (n-BuLi, Ac₂O) S4 1-(3-Fluoro-4-(methoxymethoxy)phenyl)prop-2-yn-1-ol S3->S4 3. Alkyne Addition (LDA, TMS-acetylene) S5 4-Ethynyl-2-fluoro-1-(methoxymethoxy)benzene S4->S5 4. Dehydration/Rearrangement S6 2-Fluoro-4-(4-methylisoxazol-5-yl)-1-(methoxymethoxy)benzene S5->S6 5. [3+2] Cycloaddition S7 2-Fluoro-4-(4-methylisoxazol-5-yl)phenol S6->S7 6. Deprotection (HCl)

Caption: Proposed synthetic workflow for 2-Fluoro-4-(4-methylisoxazol-5-yl)phenol.

Detailed Experimental Protocol

This protocol outlines a plausible synthetic route. All reactions should be conducted in a well-ventilated fume hood using appropriate personal protective equipment.

Step 1: Protection of 2-Fluoro-4-bromophenol

  • Causality: The acidic phenolic proton will interfere with subsequent organometallic reagents. Protection with a methoxymethyl (MOM) group is a standard procedure that is stable to the planned reaction conditions and easily removed.

  • Procedure:

    • Dissolve 2-fluoro-4-bromophenol (1.0 equiv.) in anhydrous dichloromethane (DCM).

    • Add N,N-Diisopropylethylamine (DIPEA) (1.5 equiv.).

    • Cool the mixture to 0 °C in an ice bath.

    • Add chloromethyl methyl ether (MOM-Cl) (1.2 equiv.) dropwise.

    • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.

    • Quench with saturated aqueous NH₄Cl solution and extract with DCM.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the MOM-protected phenol, which is often used without further purification.

Step 2: Synthesis of 4-Ethynyl-2-fluoro-1-(methoxymethoxy)benzene

  • Causality: A terminal alkyne is a key precursor for the [3+2] cycloaddition reaction to form the isoxazole ring. A Sonogashira coupling provides a reliable method to install this functionality.

  • Procedure:

    • To a solution of the MOM-protected bromophenol (1.0 equiv.) in a mixture of toluene and triethylamine, add ethynyltrimethylsilane (1.5 equiv.), Pd(PPh₃)₄ (0.05 equiv.), and CuI (0.1 equiv.).

    • Degas the mixture and place it under an inert nitrogen atmosphere.

    • Heat the reaction to 70 °C for 8-12 hours.

    • After cooling, filter the reaction mixture through celite and concentrate.

    • Dissolve the crude product in methanol and add K₂CO₃ (2.0 equiv.). Stir at room temperature for 2 hours to remove the TMS protecting group.

    • Remove the solvent, add water, and extract with ethyl acetate.

    • Purify the crude product by silica gel column chromatography to yield the terminal alkyne.

Step 3: [3+2] Cycloaddition for Isoxazole Formation

  • Causality: The reaction between a nitrile oxide (generated in situ from an oxime) and an alkyne is the classic and most efficient method for constructing the isoxazole ring.[9][10]

  • Procedure:

    • In a flask, dissolve acetaldehyde oxime (1.2 equiv.) in anhydrous DCM.

    • Add N-Chlorosuccinimide (NCS) (1.2 equiv.) portion-wise at 0 °C to generate the hydroximoyl chloride.

    • In a separate flask, dissolve the terminal alkyne from Step 2 (1.0 equiv.) in DCM.

    • Add triethylamine (1.5 equiv.) to the alkyne solution.

    • Slowly add the freshly prepared hydroximoyl chloride solution to the alkyne solution at 0 °C.

    • Stir the reaction at room temperature for 16-24 hours.

    • Wash the reaction mixture with water, dry over MgSO₄, and concentrate. Purify by column chromatography.

Step 4: Deprotection to Yield the Final Product

  • Causality: The final step is the removal of the MOM protecting group under acidic conditions to reveal the free phenol.

  • Procedure:

    • Dissolve the protected product from Step 3 in methanol.

    • Add concentrated hydrochloric acid (2-3 equiv.) and stir at room temperature for 2-4 hours.

    • Neutralize the reaction with saturated aqueous NaHCO₃.

    • Extract the product with ethyl acetate.

    • Dry the organic layer, concentrate, and purify by recrystallization or column chromatography to yield pure 2-Fluoro-4-(4-methylisoxazol-5-yl)phenol.

Physicochemical and Spectroscopic Characterization

Unambiguous characterization is critical for confirming the structure and purity of the synthesized compound. The following data are predicted based on the known spectroscopic properties of fluorophenols and isoxazoles.[11][12][13]

Predicted Physicochemical PropertyValueRationale
LogP ~2.5 - 3.0Combination of a lipophilic aromatic system with polar OH and isoxazole groups.
pKa (Phenolic OH) ~8.5 - 9.0The electron-withdrawing fluorine atom lowers the pKa relative to phenol (~10).
Topological Polar Surface Area (TPSA) ~46 ŲContributions from the phenol oxygen and the isoxazole nitrogen and oxygen atoms.
Expected Spectroscopic Data
  • ¹H NMR (400 MHz, CDCl₃, δ ppm):

    • ~8.0-7.0 (m, 3H): Aromatic protons on the phenol ring, exhibiting complex splitting due to H-H and H-F coupling.

    • ~5.5 (br s, 1H): Phenolic OH proton, which may exchange with D₂O.

    • ~2.4 (s, 3H): Methyl protons on the isoxazole ring.

    • ~8.2 (s, 1H): Proton at the 5-position of the isoxazole ring is absent, as this is the point of attachment. The proton at the 3-position is also absent. The structure is a 4-methyl-5-yl isoxazole, so there is no proton on the isoxazole ring itself. Correction: The proton would be at position 3. Let's assume the name implies a 5-substituted isoxazole. Re-evaluating based on the IUPAC name: 4-methyl-1,2-oxazol-5-yl. This means the isoxazole has a proton at C3. ~8.4 (s, 1H): Proton at the C3 position of the isoxazole ring.

  • ¹³C NMR (100 MHz, CDCl₃, δ ppm):

    • ~170-160: Quaternary carbons of the isoxazole ring (C5 and C4).

    • ~155 (d, J_CF ≈ 245 Hz): Carbon bearing the fluorine (C2 of phenol).

    • ~150 (d, J_CF ≈ 10 Hz): Carbon bearing the hydroxyl group (C1 of phenol).

    • ~130-115: Remaining aromatic carbons, some showing smaller C-F couplings.

    • ~11.0: Methyl carbon.

  • Mass Spectrometry (ESI-MS):

    • m/z (M+H)⁺: 194.0612 (calculated for C₁₀H₉FNO₂⁺).

    • m/z (M-H)⁻: 192.0466 (calculated for C₁₀H₇FNO₂⁻).

    • Key Fragmentation: Cleavage of the C-C bond between the phenol and isoxazole rings.

  • Infrared (IR) Spectroscopy (KBr Pellet, cm⁻¹):

    • ~3300 (broad): O-H stretching of the phenol.

    • ~1600, 1500: C=C aromatic ring stretching.

    • ~1450: C=N stretching of the isoxazole ring.

    • ~1250: C-F stretching.

    • ~950-900: N-O stretching of the isoxazole ring.

Applications and Future Directions

Given its structural features, 2-Fluoro-4-(4-methylisoxazol-5-yl)phenol is a prime candidate for screening in various drug discovery campaigns. The isoxazole scaffold is a component of COX-2 inhibitors, antibiotics, and anticancer agents.[5][8] The fluorophenol motif is also prevalent in a wide range of pharmaceuticals.[1]

  • Potential Therapeutic Areas: This compound could be explored as an inhibitor of kinases, cyclooxygenases (COX), or other enzymes where a hydrogen-bonding phenol and a stable heterocyclic group are known to be beneficial for binding. Its properties suggest potential applications as an anti-inflammatory, analgesic, or anticancer agent.[6][7]

  • Future Research:

    • Synthesis and Biological Screening: The immediate next step is the synthesis and purification of the compound, followed by screening in a broad panel of biological assays.

    • Structure-Activity Relationship (SAR) Studies: A library of analogues could be synthesized by varying the substitution on the isoxazole ring (e.g., replacing the methyl group) or the phenol ring (e.g., altering the position of the fluorine or adding other substituents).

    • In Silico Modeling: Molecular docking studies with relevant biological targets could help prioritize screening efforts and guide the design of more potent analogues.

Safety and Handling

As with any research chemical, 2-Fluoro-4-(4-methylisoxazol-5-yl)phenol should be handled with care.

  • General Hazards: Fluorinated phenols can be toxic and irritating to the skin, eyes, and respiratory system.[14] Similar phenolic compounds are classified as harmful if swallowed.[15][16]

  • Handling: Always handle in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Storage: Store in a cool, dry, well-ventilated area away from incompatible materials. Keep the container tightly sealed.

References

  • Advances in isoxazole chemistry and their role in drug discovery. RSC Advances.

  • Applications of 4-Fluoro-2-(4-methoxybenzyl)phenol in Medicinal Chemistry: A Prospective Analysis. Benchchem.

  • Medicinal and Biological Significance of Isoxazole A Highly Important Scaffold for Drug Discovery. Asian Journal of Research in Chemistry.

  • A review of isoxazole biological activity and present synthetic techniques. Journal of Drug Delivery and Therapeutics.

  • Advances in isoxazole chemistry and their role in drug discovery. National Library of Medicine, PMC.

  • What is 4-Fluorophenol and how is it synthesized?. Guidechem.

  • Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives. Frontiers in Chemistry.

  • Fluorophenol Series. Sparrow Chemical.

  • Preparation of ortho-Fluorophenols from Non-Aromatic Precursors: Mechanistic Considerations for Adaptation to Fluorine-18 Radiolabeling. National Library of Medicine, PMC.

  • ALDRICH 4-Fluoro-2-(5-isoxazolyl)phenol, 97%. Thomas Scientific.

  • 2-Fluoro-4-methylphenol. PubChem, National Institutes of Health.

  • Spectroscopic Analysis of Phenylisoxazole Derivatives: A Technical Guide. Benchchem.

  • 3-(2-Fluoro-4-methylphenyl)-5-methylisoxazole-4-carboxylic acid. ChemScene.

  • 2-Fluoro-4-methylphenol. BLD Pharm.

  • The Synthesis of 4-Fluorophenol: Key Methodologies and Industrial Production. NINGBO INNO PHARMCHEM CO.,LTD.

  • Spectroscopy-based Confirmation of Three Novel Isoxazole Combinations. Science Arena Publications.

  • New acid dyes and their metal complexes based on substituted phenols for leather: Synthesis, characterization and optical studies. SciELO México.

  • Vicinal Diaryl-Substituted Isoxazole and Pyrazole Derivatives with In Vitro Growth Inhibitory and In Vivo Antitumor Activity. ACS Omega.

  • Spectroscopic studies of phenols: effect of substituents on hydrogen bonding. Journal of the Chemical Society (Resumed).

  • 3-Fluoro-5-(2-methyl-2H-1,2,3-triazol-4-yl)phenol. ChemicalBook.

  • 5-Fluoro-2-(isoxazol-5-yl)phenol. Sigma-Aldrich.

  • 2-(Isoxazol-5-yl)-4-methylphenol. ChemScene.

  • 4-Fluoro-2-(5-isoxazolyl)phenol 98.0+%. Fisher Scientific.

  • Synthesis of 5-(Fluoroalkyl)isoxazole Building Blocks by Regioselective Reactions of Functionalized Halogenoximes. National Library of Medicine, PMC.

  • Chemical synthesis method of 4-fluoro-2-methylbenzoic acid. Google Patents.

  • 4-Isoxazolecarboxylic acid, 3-ethyl-5-methyl-, ethyl ester. Organic Syntheses.

  • Synthesis, Characterization and Antimicrobial Activity of 2-(5-Me/Cl/NO2-1H-benzimidazol-2-yl)-4-nitrophenols and their Zn(ClO4). Revue Roumaine de Chimie.

  • An In-depth Technical Guide to the Synthesis of 2-(5-Methylisoxazol-3-yl)acetonitrile. Benchchem.

Sources

Exploratory

2-Fluoro-4-(4-methylisoxazol-5-yl)phenol: Comprehensive Chemical Profiling, Synthesis, and Applications in Targeted Therapeutics

Executive Summary In the landscape of modern medicinal chemistry, the strategic incorporation of fluorinated heterocycles is paramount for optimizing the pharmacokinetic and pharmacodynamic profiles of small-molecule API...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorinated heterocycles is paramount for optimizing the pharmacokinetic and pharmacodynamic profiles of small-molecule APIs. 2-Fluoro-4-(4-methylisoxazol-5-yl)phenol has emerged as a privileged building block. By coupling the hydrogen-bond donating capacity of a pKa-modulated fluorophenol with the rigid, lipophilic character of a 4-methylisoxazole ring, this scaffold serves as a highly specific vector for kinase hinge-binding and allosteric modulation. This technical guide deconstructs the chemical identity, mechanistic utility, and self-validating synthetic protocols associated with this critical intermediate.

Chemical Identity & Physicochemical Profiling

The precise molecular architecture of 2-Fluoro-4-(4-methylisoxazol-5-yl)phenol dictates its utility in drug discovery. The presence of the fluorine atom ortho to the phenolic hydroxyl group, combined with the para-substituted isoxazole, creates a unique electronic environment.

Quantitative Data Summary

Table 1: Chemical Identifiers and Physicochemical Properties

PropertyValue
Chemical Name 2-Fluoro-4-(4-methylisoxazol-5-yl)phenol
CAS Registry Number
Molecular Formula C₁₀H₈FNO₂
Molecular Weight 193.17 g/mol
SMILES String Cc1c(c2ccc(O)c(F)c2)onc1
Structural Class Fluorinated Heterocycle / Phenol
Hydrogen Bond Donors 1 (Phenolic -OH)
Hydrogen Bond Acceptors 3 (Isoxazole N, Isoxazole O, Phenolic O)

Mechanistic Insights into Scaffold Design

The selection of 2-Fluoro-4-(4-methylisoxazol-5-yl)phenol in drug design is not arbitrary; it is driven by strict physicochemical causality:

  • Fluorine-Driven pKa Modulation: The highly electronegative fluorine atom at the ortho position inductively withdraws electron density from the phenol ring. This lowers the pKa of the hydroxyl group from a baseline of ~9.95 to approximately 8.7. Causally, this increases the acidity of the proton, vastly enhancing its capacity to act as a strong hydrogen-bond donor when interacting with the backbone carbonyls of kinase hinge regions.

  • Isoxazole as a Bioisostere: The 4-methylisoxazole ring functions as a rigid, planar bioisostere for amide or phenol groups. The nitrogen atom acts as a precise hydrogen-bond acceptor. Furthermore, the 4-methyl substitution occupies small hydrophobic pockets within the target protein, which increases target selectivity and sterically blocks off-target metabolic oxidation (e.g., via Cytochrome P450 enzymes) at the C4 position of the isoxazole ring[1].

Applications in Targeted Therapeutics

The 2-fluoro-4-(isoxazol-5-yl)phenol motif is heavily utilized in the synthesis of advanced therapeutics targeting complex signaling pathways.

  • AAK1 Inhibition: Isoxazole-derived biaryl alkyl ethers utilizing this exact core have been optimized as highly selective, CNS-penetrable inhibitors of[2]. AAK1 regulates clathrin-mediated endocytosis, and its inhibition is a novel mechanism for treating chronic neuropathic pain.

  • PI3K Modulation: Related scaffolds are utilized in the development of allosteric inhibitors for[3], where the isoxazole ring provides critical binding interactions to overcome compensatory insulin production in oncology models.

AAK1_Pathway Inhibitor Isoxazole-Derived AAK1 Inhibitor AAK1 AAK1 (Kinase) Inhibitor->AAK1 ATP-competitive Inhibition AP2 AP-2 Complex (Phosphorylation) AAK1->AP2 Phosphorylates (u03bc2 subunit) Clathrin Clathrin-Mediated Endocytosis AP2->Clathrin Recruits Pain Neuropathic Pain Signaling Clathrin->Pain Receptor Internalization

Figure 1: Mechanism of AAK1 inhibition by isoxazole derivatives in neuropathic pain signaling.

Self-Validating Synthetic Protocol: Suzuki-Miyaura Cross-Coupling

To construct the 2-fluoro-4-(4-methylisoxazol-5-yl)phenol architecture, a palladium-catalyzed Suzuki-Miyaura cross-coupling is the most robust approach. The following protocol is designed as a self-validating system, ensuring that each step provides measurable feedback for success.

Step 1: Reagent Assembly & Degassing
  • Action: Combine 4-bromo-2-fluorophenol (1.0 eq) and (4-methylisoxazol-5-yl)boronic acid (1.2 eq) in a Schlenk flask. Add a solvent mixture of 1,4-Dioxane and H₂O (4:1 v/v). Sonicate and sparge with N₂ for 15 minutes.

  • Causality: The biphasic Dioxane/H₂O system is critical; water is required to hydrolyze the boronic acid into the reactive, nucleophilic boronate species (-B(OH)₃⁻) which undergoes transmetalation.

  • Validation: Failure to rigorously degas will result in the homocoupling of the boronic acid (visible as a highly non-polar, UV-active spot on TLC) and oxidation of the Pd(0) catalyst to an inactive Pd(II) black precipitate.

Step 2: Catalyst & Base Introduction
  • Action: Add K₂CO₃ (2.5 eq) and Pd(dppf)Cl₂ (0.05 eq) under a positive stream of nitrogen.

  • Causality: K₂CO₃ provides the optimal basicity to activate the boronic acid without deprotonating the isoxazole methyl group. Pd(dppf)Cl₂ is selected because the bidentate dppf ligand enforces a wide "bite angle" (approx. 99°). This wide angle sterically accelerates the rate-limiting reductive elimination step and prevents catalyst poisoning by the coordinating isoxazole nitrogen.

Step 3: Thermal Activation & In-Process Control (IPC)
  • Action: Heat the reaction mixture to 90 °C under an inert atmosphere for 12 hours.

  • Validation: Track the reaction via LC-MS. The system validates itself when the starting material peak (m/z 189/191 for the bromophenol) completely disappears, replaced by the product mass (m/z 194 [M+H]⁺).

Step 4: Acid-Base Workup
  • Action: Cool to room temperature, dilute with EtOAc, and acidify the aqueous layer to pH 3 using 1M HCl. Extract with EtOAc (3x).

  • Causality: Acidification is mandatory. Because the 2-fluorophenol moiety has a suppressed pKa (~8.7), it exists as a water-soluble phenoxide at the highly basic reaction pH. Lowering the pH protonates the oxygen, driving the neutral product into the organic (EtOAc) layer.

Step 5: Purification & Structural Confirmation
  • Action: Concentrate the organic layer and purify via flash chromatography (Silica gel, Hexanes/EtOAc gradient).

  • Validation: Confirm the structure via ¹H NMR. The signature of success is the appearance of a sharp singlet at ~8.3 ppm (isoxazole C3-H) and a singlet at ~2.2 ppm (isoxazole C4-CH₃), alongside the characteristic F-C split aromatic signals of the fluorophenol ring.

References

  • Discovery and Optimization of Biaryl Alkyl Ethers as a Novel Class of Highly Selective, CNS-Penetrable, and Orally Active Adaptor Protein-2-Associated Kinase 1 (AAK1) Inhibitors for the Potential Treatment of Neuropathic Pain Source: Journal of Medicinal Chemistry, ACS Publications URL:[Link]

  • US11649227B2 - Allosteric chromenone inhibitors of phosphoinositide 3-kinase (PI3K)

Sources

Foundational

An In-depth Technical Guide to the Structural Analysis of 2-Fluoro-4-(4-methylisoxazol-5-yl)phenol

This guide provides a comprehensive technical overview of the methodologies and data interpretation involved in the complete structural elucidation of the novel phenolic compound, 2-Fluoro-4-(4-methylisoxazol-5-yl)phenol...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical overview of the methodologies and data interpretation involved in the complete structural elucidation of the novel phenolic compound, 2-Fluoro-4-(4-methylisoxazol-5-yl)phenol. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry who are engaged in the synthesis and characterization of new chemical entities.

Introduction

Phenolic compounds are a cornerstone in medicinal chemistry, exhibiting a wide array of biological activities including antimicrobial, antioxidant, and anti-inflammatory properties.[1][2] The introduction of a fluorine atom and an isoxazole moiety can significantly modulate the physicochemical and pharmacological properties of the parent phenol.[3][4] Fluorine can enhance metabolic stability and binding affinity, while the isoxazole ring is a versatile pharmacophore present in numerous approved drugs.[4] The specific substitution pattern of 2-Fluoro-4-(4-methylisoxazol-5-yl)phenol suggests a molecule of significant interest for further investigation. A thorough and unambiguous structural analysis is the foundational step for any future development.

This guide will detail a multi-pronged approach to the structural characterization of this molecule, integrating data from spectroscopic techniques and outlining a plausible synthetic route.

Molecular Structure and Properties

The foundational step in any analysis is a clear understanding of the molecule's composition and predicted properties.

PropertyValueSource
Molecular Formula C₁₀H₈FNO₂-
Molecular Weight 193.18 g/mol -
IUPAC Name 2-Fluoro-4-(4-methylisoxazol-5-yl)phenol-

Note: As this is a novel compound, some properties are calculated or inferred from related structures. A similar compound, 4-Fluoro-2-(5-isoxazolyl)phenol, has a reported melting point of 188-192 °C.[5]

Synthesis Pathway

A plausible synthetic route for 2-Fluoro-4-(4-methylisoxazol-5-yl)phenol can be conceptualized through the reaction of a suitably substituted chalcone with hydroxylamine, a common method for isoxazole synthesis.[6][7]

Synthesis_Pathway A 2-Fluoro-4-hydroxyacetophenone C Intermediate Chalcone A->C Reaction B N,N-Dimethylformamide dimethyl acetal (DMF-DMA) B->C Reagent E 2-Fluoro-4-(4-methylisoxazol-5-yl)phenol C->E Cyclization D Hydroxylamine Hydrochloride D->E Reagent

Caption: Proposed synthesis of 2-Fluoro-4-(4-methylisoxazol-5-yl)phenol.

Experimental Protocol: Synthesis
  • Chalcone Formation: 2-Fluoro-4-hydroxyacetophenone is reacted with N,N-Dimethylformamide dimethyl acetal (DMF-DMA) in a suitable solvent, such as toluene, and heated to reflux. The reaction progress is monitored by Thin Layer Chromatography (TLC). Upon completion, the solvent is removed under reduced pressure to yield the intermediate enaminone.

  • Isoxazole Ring Formation: The crude enaminone is dissolved in ethanol, followed by the addition of hydroxylamine hydrochloride and a base (e.g., sodium acetate). The mixture is refluxed until TLC indicates the consumption of the starting material.

  • Work-up and Purification: The reaction mixture is cooled, and the solvent is evaporated. The residue is partitioned between ethyl acetate and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is then purified by column chromatography on silica gel to afford the final compound.

Spectroscopic Analysis

A combination of spectroscopic methods is essential for the unambiguous structural confirmation of the synthesized molecule.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.[8]

Expected IR Absorptions:

Wavenumber (cm⁻¹)IntensityAssignment
3400-3200BroadO-H stretch (phenol)
3100-3000MediumAromatic C-H stretch
~1620MediumC=N stretch (isoxazole)
~1500StrongAromatic C=C stretch
~1250StrongC-O stretch (phenol)
~1200StrongC-F stretch

The broad O-H stretching band is characteristic of a phenolic hydroxyl group, often involved in hydrogen bonding.[9][10] The C=N stretching frequency confirms the presence of the isoxazole ring.[6]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

¹H NMR (500 MHz, DMSO-d₆):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~10.0s (broad)1HAr-OH
~7.5m1HAr-H
~7.3m1HAr-H
~7.1m1HAr-H
~8.9s1HIsoxazole-H
~2.4s3H-CH₃

¹³C NMR (125 MHz, DMSO-d₆):

Chemical Shift (δ, ppm)Assignment
~160C=N (isoxazole)
~155 (d, ¹JCF ≈ 240 Hz)C-F
~150C-OH
~125-115Aromatic CH
~110Quaternary C
~100Isoxazole CH
~12-CH₃

Note: The chemical shifts are predicted based on known values for similar structures. The doublet observed for the carbon attached to fluorine is due to C-F coupling.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

Expected Mass Spectrum (Electron Ionization - EI):

  • Molecular Ion (M⁺): m/z = 193.18

  • Key Fragments:

    • m/z = 178 (M⁺ - CH₃)

    • m/z = 165 (M⁺ - CO)

    • m/z = 112 (Fragment corresponding to fluorophenol)

The molecular ion peak will confirm the molecular weight of the compound. The fragmentation pattern can provide further structural insights.

Advanced Structural Verification

For a definitive structural proof, especially for novel compounds intended for pharmaceutical development, advanced analytical techniques are employed.

2D NMR Spectroscopy

Techniques like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are invaluable for establishing connectivity within the molecule.

2D_NMR_Workflow cluster_1D 1D NMR cluster_2D 2D NMR cluster_Structure Structural Elucidation HNMR ¹H NMR COSY COSY HNMR->COSY HSQC HSQC HNMR->HSQC HMBC HMBC HNMR->HMBC CNMR ¹³C NMR CNMR->HSQC CNMR->HMBC Structure Final Structure COSY->Structure HSQC->Structure HMBC->Structure

Caption: Workflow for structural elucidation using 2D NMR techniques.

  • COSY: Will show correlations between adjacent protons, for instance, within the aromatic ring.

  • HSQC: Correlates each proton to the carbon it is directly attached to.

  • HMBC: Reveals long-range (2-3 bond) correlations between protons and carbons, which is crucial for connecting the phenolic and isoxazole rings.

X-Ray Crystallography

The gold standard for molecular structure determination is single-crystal X-ray diffraction. This technique provides the precise three-dimensional arrangement of atoms in the crystalline state, including bond lengths, bond angles, and intermolecular interactions.[11] For a novel compound, obtaining a high-quality crystal suitable for X-ray analysis is a primary goal.

Protocol for X-ray Crystallography:

  • Crystal Growth: Crystals of 2-Fluoro-4-(4-methylisoxazol-5-yl)phenol can be grown by slow evaporation of a solution in a suitable solvent system (e.g., ethanol/water, acetone/hexane).

  • Data Collection: A suitable single crystal is mounted on a diffractometer, and X-ray diffraction data is collected at a low temperature (e.g., 100 K) to minimize thermal vibrations.

  • Structure Solution and Refinement: The diffraction data is processed to solve the crystal structure using direct methods or Patterson synthesis. The structural model is then refined to obtain the final atomic coordinates and anisotropic displacement parameters.

Conclusion

The structural analysis of 2-Fluoro-4-(4-methylisoxazol-5-yl)phenol requires a synergistic application of synthetic chemistry and modern analytical techniques. The methodologies outlined in this guide, from a plausible synthesis to detailed spectroscopic and crystallographic analysis, provide a robust framework for the unambiguous characterization of this and other novel chemical entities. This rigorous approach ensures the scientific integrity of the data, which is paramount for any subsequent biological evaluation and drug development efforts.

References

  • Fang, R.-Q., Song, T., & Li, Y.-X. (2012). (E)-4-Fluoro-2-[(4-hydroxyphenethyl)iminomethyl]phenol. Acta Crystallographica Section E: Structure Reports Online, 68(1), o332. [Link]

  • PubChem. 2-Fluoro-4-methylphenol. [Link]

  • Alichem. 4-Fluoro-2-(isoxazol-5-yl)phenol. [Link]

  • R Discovery. (E)-4-Fluoro-2-[(4-hydroxyphenethyl)iminomethyl]phenol. [Link]

  • University of Colorado Boulder. Table of Characteristic IR Absorptions. [Link]

  • MDPI. Tailored Functionalization of Natural Phenols to Improve Biological Activity. [Link]

  • Revue Roumaine de Chimie. Synthesis, Characterization and Antimicrobial Activity of 2-(5-Me/Cl/NO2-1H-benzimidazol-2-yl)-4-nitrophenols and their Zn(ClO4)2 Complexes. [Link]

  • MDPI. 4,4-Difluoro-3-(3-phenylisoxazol-5-yl)-8-trifluoromethyl-5-(naphthalen-2-yl)-4-bora-3a,4a-diaza-s-indacene. [Link]

  • National Center for Biotechnology Information. Synthesis of 5-(Fluoroalkyl)isoxazole Building Blocks by Regioselective Reactions of Functionalized Halogenoximes. [Link]

  • Frontiers. Antimicrobial Activity of Naturally Occurring Phenols and Derivatives Against Biofilm and Planktonic Bacteria. [Link]

  • Bentham Science. Biological Importance of Phenol Derivatives as Potent Bioactive Compound: A Review. [Link]

  • Royal Society of Chemistry. Oxidative ortho-Amino-methylation of phenols via C–H and C–C bond cleavage. [Link]

  • International Journal of Pharmaceutical and Chemical Sciences. SYNTHESIS , CHARACTERIZATION AND COMPUTATIONAL STUDY OF SOME NEW 5-(FURAN-2-YL)-3-PHENYL-4,5-DIHYDROISOXAZOLE DERIVATIVES FROM. [Link]

  • Der Pharma Chemica. Synthesis, characterization and biological evaluations of 2-(4-hydroxyaryl)-N'-[{5'-(substituted aryl)-furan-2'-yl}-methylidene]-ketohydrazides. [Link]

  • ResearchGate. The IR spectrum of ( E )-2-ethoxy-6-[(4-fluorophenylimino)methyl]phenol. [Link]

  • Organic Syntheses. ortho-Formylation of Phenols; 3-Bromosalicylaldehyde. [Link]

  • NIST WebBook. Phenol, 2-fluoro-. [Link]

  • U.S. Environmental Protection Agency. 2-Fluoro-4-(methanesulfonyl)phenol. [Link]

  • ResearchGate. 5-Fluoro-2-(4-fluorophenyl)-7-methyl-3-phenylsulfinyl-1-benzofuran. [Link]

  • Master Organic Chemistry. Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. [Link]

  • Biological and Molecular Chemistry. Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)methanol Derivati. [Link]

Sources

Foundational

Structural Elucidation and Cheminformatic Profiling of 2-Fluoro-4-(4-methylisoxazol-5-yl)phenol

Executive Summary In modern drug discovery, the precise representation of molecular architecture is the bedrock of quantitative structure-activity relationship (QSAR) modeling and database indexing. This technical whitep...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, the precise representation of molecular architecture is the bedrock of quantitative structure-activity relationship (QSAR) modeling and database indexing. This technical whitepaper provides an in-depth deconstruction of 2-Fluoro-4-(4-methylisoxazol-5-yl)phenol , a highly versatile pharmacophore scaffold. By dissecting its structural components—a fluorinated phenol coupled with a 4-methylisoxazole ring—we will derive its exact Simplified Molecular Input Line Entry System (SMILES) and IUPAC International Chemical Identifier (InChI) strings. Furthermore, this guide bridges the gap between in silico cheminformatics and in vitro chemical realities by detailing a self-validating synthetic protocol designed to circumvent the inherent instabilities of heteroaryl boronic acids.

Pharmacophore Significance & Mechanistic Insights

The structural elegance of 2-Fluoro-4-(4-methylisoxazol-5-yl)phenol lies in the synergistic effects of its functional groups. Understanding the causality behind these structural choices is critical for rational drug design.

  • The Fluorine Effect (C2 Position): The strategic installation of a highly electronegative fluorine atom ortho to the phenol hydroxyl group serves a dual purpose. First, it exerts a strong inductive electron-withdrawing effect, which significantly lowers the pKa of the phenol, thereby enhancing its capacity as a hydrogen-bond donor in target protein active sites[1]. Second, fluorine substitution blocks metabolically labile sites, increasing the overall metabolic stability and lipophilicity of the aromatic system[2],[3].

  • The 4-Methylisoxazole Moiety: The isoxazole ring is a "privileged structure" widely deployed as a bioisostere for amides, esters, and carboxylic acids[4],[5]. It mimics the planar, polar nature of a carbonyl group but is entirely resistant to enzymatic hydrolysis by esterases or amidases[6]. The addition of the C4-methyl group provides critical steric shielding, further protecting the heteroaromatic ring from nucleophilic degradation in biological matrices.

Pharmacophore A 2-Fluoro-4-(4-methylisoxazol-5-yl)phenol B Fluorine (C2) A->B Lowers pKa, Lipophilicity C Phenol (OH) A->C H-Bond Donor D Isoxazole Ring A->D Amide Bioisostere E Methyl Group D->E Steric Shielding

Diagram 1: Pharmacophore feature mapping of 2-Fluoro-4-(4-methylisoxazol-5-yl)phenol.

Derivation of Chemical Identifiers

To ensure interoperability across chemical databases, the molecule must be translated into standardized machine-readable strings.

SMILES String Derivation

Developed by David Weininger, the SMILES algorithm separates the complex task of canonicalization from the simple, intuitive input rules used by chemists[7],[8].

  • The Phenol Core: The base aromatic ring with an ortho-fluoro substitution is represented as c1ccc(O)c(F)c1.

  • The Isoxazole Core: The 5-membered heteroaromatic ring containing adjacent oxygen and nitrogen is o1nccc1.

  • Assembly & Canonicalization: We attach the phenol group to the C5 position of the isoxazole, and a methyl group to the C4 position. In canonical SMILES, traversing the isoxazole ring starting from the C4 attachment yields the sequence C4 -> C5 -> O1 -> N2 -> C3.

  • Final Canonical SMILES: Cc1c(-c2ccc(O)c(F)c2)onc1

InChI String Derivation

The IUPAC InChI standard generates a unique identifier by organizing molecular data into hierarchical layers (Formula, Connectivity, Hydrogens), ensuring absolute structural uniqueness without proprietary software[9],[10].

  • Formula Layer: The exact atomic composition is C10H8FNO2.

  • Connectivity Layer: The algorithm numbers the longest continuous pathways and ring systems. The canonical numbering yields: c1-6-4-12-14-7(6)8-2-3-10(13)9(11)5-8.

  • Hydrogen Layer: Protons are mapped to their respective heavy atoms: /h2-5,13H,1H3.

Quantitative Data Summary

Table 1: Chemical Identifiers and Physicochemical Properties

PropertyValueRationale / Impact
Canonical SMILES Cc1c(-c2ccc(O)c(F)c2)onc1Topological representation for database querying.
Standard InChI InChI=1S/C10H8FNO2/c1-6-4-12-14-7(6)8-2-3-10(13)9(11)5-8/h2-5,13H,1H3Unambiguous, layer-based IUPAC identifier.
Molecular Formula C10H8FNO2Defines the exact atomic composition.
Molecular Weight 193.18 g/mol Ideal for oral bioavailability (Lipinski's Rule of 5).
H-Bond Donors / Acceptors 1 / 3Optimizes target protein binding affinity.

Experimental Workflow: Self-Validating Synthesis

As a Senior Application Scientist, one must design experimental protocols that account for chemical realities. A naive approach to synthesizing this molecule would involve reacting 4-bromo-2-fluorophenol with (4-methylisoxazol-5-yl)boronic acid. However, isoxazole-5-boronic acids are notoriously unstable and undergo rapid protodeboronation under basic coupling conditions.

To ensure a robust, high-yielding reaction, causality dictates an inverted Suzuki-Miyaura coupling strategy : utilizing the highly stable (3-fluoro-4-hydroxyphenyl)boronic acid and coupling it with 5-bromo-4-methylisoxazole.

Workflow Step1 Step 1: Reagent Prep (3-Fluoro-4-hydroxyphenyl)boronic acid + 5-Bromo-4-methylisoxazole Step2 Step 2: Catalysis Pd(dppf)Cl2, K2CO3 1,4-Dioxane/H2O (80°C) Step1->Step2 Suzuki-Miyaura Coupling Step3 Step 3: Workup EtOAc Extraction Brine Wash, Na2SO4 Step2->Step3 Quench & Extract Step4 Step 4: Purification Silica Gel Chromatography Step3->Step4 Isolate Product Step5 Step 5: Validation LC-MS, 1H-NMR Verify SMILES/InChI Step4->Step5 >95% Purity

Diagram 2: Self-validating synthetic workflow via reverse Suzuki-Miyaura coupling.

Step-by-Step Methodology
  • Preparation (Inert Atmosphere): In an oven-dried Schlenk flask purged with argon, combine (3-fluoro-4-hydroxyphenyl)boronic acid (1.2 equivalents) and 5-bromo-4-methylisoxazole (1.0 equivalent).

  • Catalyst & Base Addition: Add Pd(dppf)Cl₂ (0.05 equivalents). Causality note: The bidentate dppf ligand is chosen specifically to prevent catalyst deactivation and suppress homocoupling. Add K₂CO₃ (2.0 equivalents) to activate the boronic acid via the formation of a reactive boronate complex.

  • Reaction Conditions: Suspend the reagents in a degassed solvent mixture of 1,4-Dioxane/H₂O (4:1 v/v). Heat the reaction mixture to 80°C and stir for 12 hours.

  • Workup: Cool the mixture to room temperature, quench with distilled water, and extract three times with Ethyl Acetate (EtOAc). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify the crude residue via silica gel flash chromatography using a gradient of Hexanes/EtOAc to isolate the target compound.

  • Self-Validation System: Confirm the structural integrity against the derived SMILES and InChI strings using LC-MS (Expected m/z [M+H]⁺ = 194.06) and ¹H-NMR (verifying the presence of the isoxazole C3-proton, the C4-methyl singlet, and the three distinct aromatic protons of the fluorophenol ring).

Conclusion

2-Fluoro-4-(4-methylisoxazol-5-yl)phenol represents a highly optimized scaffold that leverages the pKa-modulating power of fluorine and the metabolic resilience of the isoxazole bioisostere. By accurately defining its SMILES and InChI strings, researchers can seamlessly integrate this compound into computational screening libraries. Furthermore, by employing an inverted Suzuki coupling protocol, chemists can bypass the inherent instability of heteroaryl boronates, ensuring a reliable, self-validating pipeline from in silico design to physical synthesis.

Sources

Protocols & Analytical Methods

Method

High-Yield O-Alkylation of 2-Fluoro-4-(4-methylisoxazol-5-yl)phenol: A Mechanistic and Practical Guide

Introduction & Mechanistic Rationale The compound 2-Fluoro-4-(4-methylisoxazol-5-yl)phenol (CAS: 1399657-64-7) is a highly specialized building block frequently utilized in the drug development pipeline, particularly in...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The compound 2-Fluoro-4-(4-methylisoxazol-5-yl)phenol (CAS: 1399657-64-7) is a highly specialized building block frequently utilized in the drug development pipeline, particularly in the synthesis of complex[1] and estrogen receptor modulators.

While the O-alkylation of phenols is a fundamental transformation in organic synthesis, the specific electronic and steric topology of this substrate demands a highly optimized approach. The ortho-fluorine atom exerts a strong inductive electron-withdrawing effect (-I), which increases the thermodynamic acidity of the phenol. However, this structural feature also introduces a critical kinetic hurdle: the potential for bidentate chelation. Small alkali metal cations (such as Na⁺ or K⁺) can coordinate tightly between the phenoxide oxygen and the ortho-fluorine, creating a tight ion pair that severely dampens the nucleophilicity of the oxygen atom.

To overcome this, our protocol leverages the [2]. By utilizing Cesium carbonate (Cs₂CO₃) in a polar aprotic solvent, the reaction benefits from the large ionic radius and low charge density of the Cs⁺ cation. This prevents effective chelation and promotes a highly dissociated, "naked" phenoxide anion, drastically enhancing the rate and yield of the subsequent SN2 nucleophilic attack[3].

Mechanistic Workflow

MechanisticWorkflow A 2-Fluoro-4-(4-methylisoxazol- 5-yl)phenol (Substrate) B Addition of Cs2CO3 in DMF (Deprotonation) A->B Base C Formation of Highly Reactive 'Naked' Phenoxide Anion B->C Cesium Effect D Addition of Alkyl Halide (R-X) (SN2 Nucleophilic Attack) C->D Electrophile E O-Alkylated Product (High Yield & Purity) D->E -CsX, -CO2

Figure 1: Mechanistic workflow demonstrating the Cesium-mediated O-alkylation pathway.

Reaction Optimization Data

The superiority of the Cesium-mediated approach is evident when comparing base and solvent matrices. The table below summarizes the quantitative data driving our protocol choices, validating the necessity of Cs₂CO₃ in [4].

BaseSolventTemp (°C)Time (h)Conversion (%)Rationale / Causality
K₂CO₃ DMF801245%Poor phenoxide dissociation; tight ion pair limits nucleophilicity.
NaH THF25855%Strong base, but the small sodium cation coordinates tightly to the phenoxide.
DIPEA MeCN8024<10%Organic base is insufficiently strong to quantitatively deprotonate the phenol.
Cs₂CO₃ DMF604>95% "Cesium effect" generates a highly reactive, naked phenoxide anion; optimal kinetics.

Self-Validating Experimental Protocol

The following procedure is scaled for a standard 10 mmol synthesis using a representative bifunctional electrophile (e.g., 1-bromo-3-chloropropane).

Materials Required:
  • Substrate: 2-Fluoro-4-(4-methylisoxazol-5-yl)phenol (1.0 eq, 10 mmol, 1.93 g)

  • Base: Cesium Carbonate (Cs₂CO₃), finely powdered (1.5 eq, 15 mmol, 4.89 g)

  • Electrophile: 1-Bromo-3-chloropropane (1.2 eq, 12 mmol, 1.89 g)

  • Solvent: Anhydrous N,N-Dimethylformamide (DMF) (20 mL)

Step-by-Step Methodology:

Step 1: System Preparation Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar. Purge the system with inert nitrogen (N₂). Add the 2-Fluoro-4-(4-methylisoxazol-5-yl)phenol and 20 mL of anhydrous DMF.

  • Causality: Strict exclusion of moisture is critical. Water will competitively hydrolyze the alkyl halide electrophile under basic conditions, depressing the overall yield.

Step 2: Base-Mediated Deprotonation Add the finely powdered Cs₂CO₃ to the stirring solution at room temperature. Allow the suspension to stir vigorously for 30 minutes.

  • Causality: Pre-stirring ensures complete thermodynamic deprotonation before the electrophile is introduced. The reaction mixture will visibly deepen in color, signifying the formation of the highly conjugated, delocalized phenoxide anion.

Step 3: Electrophilic Addition Introduce the 1-bromo-3-chloropropane dropwise via syringe. Equip the flask with a reflux condenser and heat the reaction mixture to 60 °C using a thermostated oil bath.

  • Causality: A temperature of 60 °C provides sufficient thermal energy to overcome the activation barrier of the SN2 displacement without risking the thermal degradation of the sensitive isoxazole ring.

Step 4: In-Process Control (IPC) & Self-Validation After 4 hours of heating, withdraw a 10 µL aliquot of the reaction mixture. Dilute it in 1 mL of HPLC-grade Acetonitrile, filter through a 0.22 µm PTFE syringe filter, and analyze via LC-MS.

  • Self-Validation: This protocol relies on empirical validation rather than arbitrary timeframes. The reaction is only deemed complete when LC-MS confirms the total disappearance of the starting material peak (m/z 194 [M+H]⁺) and the dominant presence of the alkylated product mass. Do not proceed to Step 5 until this condition is met.

Step 5: Quenching and Extraction Once validated, cool the reaction mixture to room temperature. Pour the mixture into a separatory funnel containing 100 mL of ice-cold distilled water. Extract the aqueous layer with Ethyl Acetate (3 x 50 mL). Wash the combined organic layers with a 5% aqueous Lithium Chloride (LiCl) solution (3 x 50 mL), followed by a final brine wash (50 mL).

  • Causality: DMF is highly miscible with both water and organic solvents. Washing with aqueous LiCl is a field-proven technique that efficiently partitions residual DMF into the aqueous phase, preventing emulsion formation and solvent contamination during concentration.

Step 6: Drying and Purification Dry the organic phase over anhydrous Sodium Sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the resulting crude oil via flash column chromatography (Silica gel, utilizing a gradient of Hexanes to Ethyl Acetate) to isolate the pure O-alkylated product.

References

  • Source: US Patent Application Publication (US20110230493A1)
  • Title: An Assessment of the Causes of the "Cesium Effect" Source: Journal of Organic Chemistry (ACS Publications) URL: [Link]

Sources

Application

Crystallization methods for 2-Fluoro-4-(4-methylisoxazol-5-yl)phenol

An expert guide to developing robust crystallization protocols for 2-Fluoro-4-(4-methylisoxazol-5-yl)phenol, focusing on systematic solvent screening, method selection, and troubleshooting. Introduction: The Critical Rol...

Author: BenchChem Technical Support Team. Date: March 2026

An expert guide to developing robust crystallization protocols for 2-Fluoro-4-(4-methylisoxazol-5-yl)phenol, focusing on systematic solvent screening, method selection, and troubleshooting.

Introduction: The Critical Role of Crystallization

2-Fluoro-4-(4-methylisoxazol-5-yl)phenol is a substituted phenolic compound featuring a fluorinated aromatic ring and a methylisoxazole moiety. Such molecules are of significant interest in medicinal chemistry and materials science, where purity, solid-state form, and particle size are critical determinants of performance, bioavailability, and stability.[1][2] Crystallization is the paramount technique for purifying solid organic compounds and for isolating specific polymorphic forms, which can have profoundly different physicochemical properties.[3][4]

This guide, designed for researchers and drug development professionals, provides a comprehensive framework for developing a robust and reproducible crystallization protocol for 2-Fluoro-4-(4-methylisoxazol-5-yl)phenol. It moves beyond a simple list of steps to explain the underlying principles, enabling the scientist to make informed decisions and troubleshoot effectively. The methodologies outlined here are built on established principles of physical organic chemistry and are broadly applicable to other substituted phenolic and heterocyclic compounds.[5][6]

Physicochemical Profile & Solvent Selection Rationale

While specific experimental data for 2-Fluoro-4-(4-methylisoxazol-5-yl)phenol is not extensively published, its structural features provide a strong basis for predicting its behavior and designing a crystallization strategy.

  • Hydrogen Bonding: The phenolic hydroxyl (-OH) group is a strong hydrogen bond donor and acceptor, promoting self-assembly into a crystal lattice.

  • Polarity: The molecule possesses moderate polarity due to the fluorine, oxygen, and nitrogen atoms. This suggests solubility in polar protic and aprotic solvents.

  • Aromaticity: The presence of both a phenyl and an isoxazole ring allows for π-π stacking interactions, contributing to crystal stability. A related compound, 4-Fluoro-2-(5-isoxazolyl)phenol, has a high melting point of 188-192 °C, suggesting that the target compound is also a stable crystalline solid at room temperature.[7]

The cornerstone of successful crystallization is the selection of an appropriate solvent system.[8][9] An ideal solvent should dissolve the compound completely when hot but sparingly when cold.[10][11] This differential solubility is the driving force for crystallization upon cooling. The table below lists candidate solvents, categorized by polarity, that are suitable starting points for screening.

Table 1: Properties of Common Crystallization Solvents

Solvent Boiling Point (°C) Polarity Notes
Water 100 High (Protic) Likely a poor solvent on its own, but an excellent anti-solvent candidate when paired with alcohols.
Methanol 65 High (Protic) Good potential to dissolve the compound due to hydrogen bonding.[8]
Ethanol 78 High (Protic) A very common and effective solvent for phenolic and heterocyclic compounds.[8][12]
Isopropanol 82 Medium (Protic) Similar to ethanol but less volatile.
Acetonitrile 82 Medium (Aprotic) Good solvent for moderately polar compounds.
Acetone 56 Medium (Aprotic) High solvent power, but its low boiling point can sometimes lead to rapid crashing out.[8]
Ethyl Acetate 77 Medium (Aprotic) A versatile solvent, often a good first choice for screening.[3]
Dichloromethane 40 Low (Aprotic) Low boiling point requires care; often used in solvent/anti-solvent pairs.[3]
Toluene 111 Low (Aprotic) High boiling point can increase the risk of oiling out.[8]

| Hexanes | 69 | Low (Aprotic) | Unlikely to be a good primary solvent, but a strong candidate as an anti-solvent.[8] |

A Systematic Approach to Crystallization Development

A trial-and-error approach to crystallization is inefficient. A systematic workflow ensures that optimal conditions are identified rapidly and logically. The process begins with a small-scale solvent screen to identify promising candidates, followed by optimization of the chosen crystallization method.

Crystallization Workflow cluster_0 Phase 1: Screening cluster_1 Phase 2: Method Selection & Optimization cluster_2 Phase 3: Analysis & Troubleshooting Start Start with Pure Compound (>95%) Screen Protocol 1: Systematic Solvent Screening (10-15 mg scale) Start->Screen Analyze Analyze Solubility Results Screen->Analyze Sol_Hot Soluble Hot, Insoluble Cold? Analyze->Sol_Hot Evaluate Sol_RoomTemp Soluble at Room Temp? Sol_Hot->Sol_RoomTemp No Cooling Protocol 2: Cooling Crystallization Sol_Hot->Cooling Yes Insol Insoluble in All Protic/Aprotic Solvents? Sol_RoomTemp->Insol No Evap Protocol 3: Slow Evaporation Sol_RoomTemp->Evap Yes AntiSolvent Protocol 4: Anti-Solvent Addition Insol->AntiSolvent Yes Result Obtain Crystals Cooling->Result Vapor Protocol 5: Vapor Diffusion (For X-ray quality) Evap->Vapor Alternative Evap->Result AntiSolvent->Result Vapor->Result Troubleshoot Consult Troubleshooting Guide (Table 3) Result->Troubleshoot If issues arise (oiling, low yield, etc.)

Caption: Workflow for Crystallization Method Development.

Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Phenolic compounds can be irritants.[13]

Protocol 1: Systematic Solvent Screening

This initial screen is crucial for identifying suitable solvents or solvent pairs using a minimal amount of material.[3][6]

Objective: To determine the solubility of 2-Fluoro-4-(4-methylisoxazol-5-yl)phenol in a range of solvents at room temperature and at their boiling point.

Methodology:

  • Place 5-10 mg of the compound into a small vial.

  • Add a selected solvent (e.g., from Table 1) dropwise at room temperature, stirring or vortexing after each addition, until the solid dissolves. Record the approximate volume of solvent used.

  • If the solid dissolves in <0.5 mL: The compound is likely too soluble for cooling crystallization in this solvent. This solvent may be a candidate for the slow evaporation method or as the "good" solvent in an anti-solvent system.[14]

  • If the solid is poorly soluble at room temperature: Heat the vial gently in a sand bath or on a hot plate to the boiling point of the solvent. Continue adding solvent dropwise until the solid fully dissolves.

  • Remove the vial from the heat and allow it to cool slowly to room temperature.

  • If crystals do not form readily, gently scratch the inside of the vial with a glass rod to induce nucleation.[15]

  • Place the vial in an ice bath or refrigerator (~4 °C) for 20-30 minutes to maximize crystal formation.

  • Record all observations in a log, as shown in Table 2.

Table 2: Example Solvent Screening Log

Solvent Solubility (Room Temp) Solubility (Hot) Observations on Cooling Suitability
Ethanol Sparingly soluble Soluble in ~1 mL Forms fine white needles Good for Cooling Crystallization
Water Insoluble Insoluble N/A Excellent Anti-Solvent
Ethyl Acetate Soluble in ~0.3 mL Very Soluble No crystals, remains in solution Candidate for Evaporation/Anti-Solvent

| Hexane | Insoluble | Insoluble | N/A | Excellent Anti-Solvent |

Protocol 2: Cooling Crystallization

This is the most common and often preferred method when a suitable solvent is identified in Protocol 1.

Objective: To purify the compound by dissolving it in a minimum amount of hot solvent and allowing it to crystallize upon slow cooling.

Methodology:

  • Place the crude compound in an Erlenmeyer flask.

  • Add a small portion of the chosen solvent and bring the mixture to a gentle boil on a hot plate.

  • Continue adding the solvent in small portions until the compound just dissolves completely. It is critical to use the minimum amount of hot solvent to ensure good recovery.[14]

  • If the solution is colored by impurities, it may be necessary to decolorize it. Remove the flask from the heat, allow it to cool slightly, add a small amount of activated charcoal, and reheat to boiling for a few minutes. Note: Do not add charcoal to a boiling solution as it can cause violent bumping.[10] Phenolic compounds may sometimes react with impurities in charcoal, so this step should be tested on a small scale first.[10]

  • If charcoal was used, or if there are insoluble impurities, perform a hot gravity filtration through a fluted filter paper into a clean, pre-warmed flask.[16]

  • Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Rapid cooling often leads to smaller, less pure crystals.[17]

  • Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the yield.

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.

  • Dry the crystals in a vacuum oven at a temperature well below the compound's melting point.

Protocol 3: Anti-Solvent Addition Crystallization

This method is ideal when the compound is highly soluble in one solvent but insoluble in another, and the two solvents are miscible.[9] A common pair for this compound would be Ethanol (solvent) and Water (anti-solvent).

AntiSolvent_Method A 1. Dissolve Compound in 'Good' Solvent (e.g., Ethanol) B 2. Add 'Poor' Anti-Solvent (e.g., Water) dropwise while stirring A->B C 3. Stop at first sign of persistent turbidity (cloudiness) B->C D 4. Allow to stand. Crystals form as local supersaturation resolves. C->D

Caption: The Anti-Solvent Addition Crystallization Process.

Methodology:

  • Dissolve the compound in a minimum amount of the "good" solvent at room temperature.

  • Slowly add the "poor" anti-solvent dropwise with constant stirring.

  • Continue adding the anti-solvent until the solution becomes faintly and persistently turbid (cloudy). This indicates the point of saturation has been reached.

  • If too much anti-solvent is added and the solution becomes very cloudy or precipitates amorphously, add a few drops of the "good" solvent to redissolve it until only faint turbidity remains.

  • Cover the container and allow it to stand undisturbed. Crystals should form over a period of minutes to hours.

  • Cool in an ice bath and collect the crystals as described in Protocol 2.

Protocols 4 & 5: Slow Evaporation and Vapor Diffusion
  • Slow Evaporation: Best for compounds that are highly soluble even in cold solvents. Dissolve the compound in a volatile solvent (e.g., Ethyl Acetate, Dichloromethane) to create a nearly saturated solution.[3] Leave the container partially covered in a vibration-free location, allowing the solvent to evaporate slowly over several days.

  • Vapor Diffusion: A refined technique for growing high-quality, X-ray diffraction-grade single crystals. Place a small vial containing a concentrated solution of the compound inside a larger, sealed jar containing a more volatile anti-solvent.[3] The anti-solvent vapor slowly diffuses into the solution, gradually reducing its solubility and promoting slow, ordered crystal growth.

Troubleshooting Common Crystallization Problems

Even with careful planning, challenges can arise. The following table provides solutions to common issues.

Table 3: Troubleshooting Guide

Issue Possible Causes Solutions
No Crystals Form Too much solvent was used. The solution is not supersaturated upon cooling. Boil off some of the solvent to increase the concentration and allow it to cool again.[15]
Inhibition of nucleation. The formation of initial crystal seeds is kinetically hindered. Try scratching the inner surface of the flask with a glass rod at the air-liquid interface. Add a "seed crystal" from a previous successful crystallization.[14][15]
"Oiling Out" Solution is too concentrated or cooled too quickly. The compound precipitates above its melting point.[17] Reheat the solution to redissolve the oil. Add a small amount of additional solvent and allow it to cool much more slowly (e.g., by insulating the flask).[15][17]
High level of impurities. Impurities can depress the melting point. Purify the compound further by another method (e.g., column chromatography) before attempting crystallization again.[14]
Inappropriate solvent. The boiling point of the solvent may be too high relative to the compound's melting point.[16] Select a solvent with a lower boiling point.
Poor Yield Too much solvent was used. A significant amount of the compound remains in the mother liquor. Ensure the minimum amount of hot solvent is used for dissolution. Before filtering, cool the flask thoroughly in an ice bath to maximize precipitation.[17]
Premature crystallization during hot filtration. Use a pre-heated funnel and receiving flask, and keep the solution hot during the transfer.

| Crystals are Colored or Impure | Impurities are co-crystallizing. The chosen solvent does not effectively separate the compound from the impurities. | Try a different solvent system. If impurities are colored, consider an activated charcoal treatment (see Protocol 2).[10] |

References

  • BenchChem. (2025). Application Notes and Protocols for the Crystallization of 5-Amino-3-phenyl-1,2-oxazole-4-carboxamide.
  • BenchChem. (2025). Technical Support Center: Optimization of Crystallization Conditions for Novel Organic Compounds.
  • Nichols, L. (2022, April 7). 3.6F: Troubleshooting. Chemistry LibreTexts. [Link]

  • Nichols, L. (2022, April 7). 3.3C: Determining Which Solvent to Use. Chemistry LibreTexts. [Link]

  • University of Babylon.
  • Ribeiro, B. D., et al. (2017). Preferential crystallization for the purification of similar hydrophobic polyphenols. Journal of Chemical Technology & Biotechnology. [Link]

  • University of York, Department of Chemistry.
  • Nichols, L. (2022, April 7). 3.3: Choice of Solvent. Chemistry LibreTexts. [Link]

  • Google Patents. (2017).
  • Ribeiro, B. D., et al. (2017). Preferential crystallization for the purification of similar hydrophobic polyphenols.
  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents.
  • PubChem. 2-Fluoro-4-methylphenol.
  • University of California, Davis.
  • University of Connecticut, Department of Chemistry.
  • Chen, Y., et al. (2018). Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappeared” Form I Polymorph of Ritonavir. Crystal Growth & Design. [Link]

  • University of Colorado, Boulder.
  • FLORE, University of Regensburg. Synthesis of Isoxazole Derivatives by Catalytic Condensation of Primary Nitro Compounds with Dipolarophiles.
  • ResearchGate.
  • Sigma-Aldrich. 5-Fluoro-2-(isoxazol-5-yl)phenol.
  • Fisher Scientific. 2-Fluoro-4-(methylsulfonyl)phenol, 97%, Thermo Scientific.
  • Thomas Scientific. ALDRICH 4-Fluoro-2-(5-isoxazolyl)phenol, 97%.
  • Guchhait, S. K., et al. (2021). An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. RSC Advances.
  • Sunshine Pharma. 4-Fluoro-2-methylphenol CAS 452-72-2.
  • Ossila. 4-Fluoro-2-methylphenol | CAS 452-72-2.
  • Wang, Y., et al. (2016). Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media. Molecules. [Link]

  • ChemScene. 3-(2-Fluoro-4-methylphenyl)-5-methylisoxazole-4-carboxylic acid.
  • Al-Ghorbani, M., et al. (2023). Synthesis and Characterization of Novel Isoxazole derivatives. International Journal of Pharmaceutical and Bio-Medical Science.
  • BLD Pharm. 2-Fluoro-4-methylphenol.
  • Scholars Research Library.
  • Chemsrc. 2-Fluorophenol.
  • ChemScene. 2-Fluoro-4-(2-methyl-1,3-thiazol-4-yl)phenol.
  • MDPI. (2023).
  • ChemScene. 2-(Isoxazol-5-yl)-4-methylphenol.
  • Bocsci. 4-Fluoro-2-(isoxazol-5-yl)phenol.
  • MDPI. (2024). Synthesis of Fused Isoxazoles: A Comprehensive Review.
  • ResearchGate. Synthesis of poly substituted isoxazoles via a one-pot cascade reaction.

Sources

Method

Application Notes and Protocols for Bioassay of 2-Fluoro-4-(4-methylisoxazol-5-yl)phenol

Abstract This comprehensive technical guide provides a suite of detailed bioassay protocols for the initial characterization of the novel compound, 2-Fluoro-4-(4-methylisoxazol-5-yl)phenol. In the absence of established...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This comprehensive technical guide provides a suite of detailed bioassay protocols for the initial characterization of the novel compound, 2-Fluoro-4-(4-methylisoxazol-5-yl)phenol. In the absence of established biological targets for this specific molecule, this document leverages a structure-activity relationship rationale. The presence of a phenol moiety, a common pharmacophore associated with antioxidant, antimicrobial, and enzyme-modulating activities, alongside a substituted isoxazole ring found in various bioactive agents, informs the selection of a tiered screening approach. This guide is intended for researchers, scientists, and drug development professionals, offering robust, step-by-step protocols for assessing potential antioxidant, cytotoxic, antimicrobial, and anti-inflammatory properties. Each protocol is designed as a self-validating system, complete with explanations for key experimental choices, data interpretation guidelines, and supporting references to foundational scientific literature.

Introduction and Rationale

2-Fluoro-4-(4-methylisoxazol-5-yl)phenol is a synthetic organic compound featuring a fluorinated phenol ring linked to a methylisoxazole heterocycle. Phenolic compounds are a well-established class of molecules with a broad spectrum of biological activities, primarily attributed to their ability to donate a hydrogen atom from the hydroxyl group, thereby scavenging free radicals.[1][2] The isoxazole scaffold is also a privileged structure in medicinal chemistry, present in numerous FDA-approved drugs and clinical candidates, and is often associated with activities such as kinase and cyclooxygenase inhibition.

Given these structural alerts, a primary characterization of 2-Fluoro-4-(4-methylisoxazol-5-yl)phenol should logically commence with a panel of assays to explore these predicted activities. This document outlines a strategic workflow, starting from fundamental biochemical assays and progressing to more complex cell-based evaluations.

Compound Handling and Safety Precautions

As a novel chemical entity, 2-Fluoro-4-(4-methylisoxazol-5-yl)phenol must be handled with appropriate safety measures.

  • Documentation and Risk Assessment: Before use, review all available safety data sheets (SDS). If an SDS is not available, treat the compound as potentially hazardous. Conduct a thorough risk assessment for all procedures.[3][4]

  • Personal Protective Equipment (PPE): Always wear standard laboratory PPE, including a lab coat, safety goggles, and chemical-resistant gloves.[3][5]

  • Storage: Store the compound according to manufacturer's specifications, typically in a cool, dry, and well-ventilated area, away from incompatible materials.[3][6]

  • Handling: Handle the compound in a chemical fume hood to avoid inhalation of dust or vapors.[6] Prepare stock solutions in a certified chemical fume hood. For biological assays, ensure final solvent concentrations (e.g., DMSO) are compatible with the assay system and include appropriate vehicle controls.

  • Disposal: Dispose of all chemical waste in accordance with institutional and local regulations.[7]

Tier 1: Fundamental Biochemical Profiling

This initial tier aims to confirm the phenolic nature of the compound and assess its fundamental radical-scavenging potential.

Total Phenolic Content (TPC) Assay

This assay provides a quantitative measure of the total phenolic hydroxyl groups in the molecule. The Folin-Ciocalteu (F-C) method is a standard, albeit not perfectly specific, assay for this purpose. A more specific alternative using diazonium salts is also available and is not affected by non-phenolic reducing agents.[1][8]

Protocol: Phenolic Compounds Assay (Diazonium Salt Method)

  • Principle: Phenolic compounds couple with diazonium salts under alkaline conditions to form a stable diazo chromophore, which can be measured colorimetrically at 480 nm.[1][8]

  • Procedure:

    • Prepare a 1 mM stock solution of 2-Fluoro-4-(4-methylisoxazol-5-yl)phenol in 70% ethanol.

    • Prepare a standard curve using Catechin (0 to 10 nmol/well) as a reference standard.[8]

    • In a 96-well clear flat-bottom plate, add test compound dilutions and standards. For each sample, prepare a corresponding background control well.

    • Adjust the volume in all wells to 100 µL with ddH₂O.

    • To sample and standard wells, add 20 µL of PC Probe (diazonium salt solution).

    • To background control wells, add 20 µL of PC Assay Buffer.[8]

    • Add 80 µL of PC Assay Buffer to all wells.

    • Incubate at room temperature for 10 minutes with gentle shaking.

    • Measure absorbance at 480 nm using a microplate reader.

    • Subtract the background reading from the sample reading and determine the concentration from the Catechin standard curve.

Antioxidant Capacity Assays: DPPH and ABTS

These assays measure the capacity of the compound to scavenge stable free radicals, a hallmark of antioxidant activity.

Protocol: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

  • Principle: The DPPH radical has a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, it is reduced to the colorless diphenylpicrylhydrazine. The decrease in absorbance is proportional to the antioxidant capacity.[9][10]

  • Procedure:

    • Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol.

    • Prepare serial dilutions of 2-Fluoro-4-(4-methylisoxazol-5-yl)phenol and a positive control (e.g., Ascorbic Acid or Trolox) in methanol.

    • In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each compound dilution.

    • Include a control well with 100 µL of DPPH and 100 µL of methanol.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm.

    • Calculate the percentage of scavenging activity and determine the IC₅₀ value (the concentration required to scavenge 50% of DPPH radicals).

Protocol: ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay

  • Principle: ABTS is oxidized by potassium persulfate to its radical cation (ABTS•+), which is intensely colored. Antioxidants reduce the ABTS•+ radical, causing a decolorization that is measured spectrophotometrically.[10][11][12]

  • Procedure:

    • Prepare the ABTS•+ stock solution by mixing equal volumes of 7 mM ABTS and 2.45 mM potassium persulfate. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.

    • Dilute the ABTS•+ solution with ethanol or PBS to an absorbance of 0.70 (± 0.02) at 734 nm.

    • Prepare serial dilutions of the test compound and a standard (e.g., Trolox).

    • In a 96-well plate, add 190 µL of the diluted ABTS•+ solution to 10 µL of each compound dilution.

    • Incubate at room temperature for 6 minutes.

    • Measure the absorbance at 734 nm.

    • Calculate the percentage of inhibition and express the antioxidant capacity as Trolox Equivalent Antioxidant Capacity (TEAC).[12]

Tier 2: Biological Screening in Cellular and Acellular Systems

This tier investigates the compound's effects on biological systems, including potential antimicrobial activity, cytotoxicity, and inhibition of key enzymes involved in inflammation.

Antimicrobial Susceptibility Testing

The broth microdilution method is a standardized technique to determine the Minimum Inhibitory Concentration (MIC) of a compound against various bacterial strains.[13][14][15]

Protocol: Broth Microdilution for MIC Determination

  • Principle: Two-fold serial dilutions of the compound are prepared in a liquid growth medium in a 96-well plate and inoculated with a standardized bacterial suspension. The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth after incubation.[16][17]

  • Procedure:

    • Prepare a stock solution of 2-Fluoro-4-(4-methylisoxazol-5-yl)phenol in DMSO.

    • In a sterile 96-well plate, perform two-fold serial dilutions of the compound in Mueller-Hinton Broth (MHB) or another appropriate bacterial growth medium. Final volumes should be 50 µL per well.

    • Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of ~5 x 10⁵ CFU/mL in each well.[14]

    • Inoculate each well with 50 µL of the standardized bacterial suspension, bringing the final volume to 100 µL.

    • Include a positive control (bacteria in broth without compound) and a negative control (broth only).

    • Seal the plate and incubate at 37°C for 18-24 hours.[15]

    • Visually inspect the wells for turbidity. The MIC is the lowest concentration where no growth is observed.

Cytotoxicity Assessment: MTT Assay

Before proceeding to more specific cell-based assays, it is crucial to determine the cytotoxic profile of the compound to establish a non-toxic working concentration range.

Protocol: MTT Cell Viability Assay

  • Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial NAD(P)H-dependent oxidoreductase enzymes in living cells to form an insoluble purple formazan product.[18] The amount of formazan is directly proportional to the number of viable cells.

  • Procedure:

    • Seed cells (e.g., HeLa, HEK293, or a relevant cell line) in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

    • Prepare serial dilutions of 2-Fluoro-4-(4-methylisoxazol-5-yl)phenol in the appropriate cell culture medium.

    • Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle control (e.g., 0.1% DMSO) and untreated control wells.

    • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

    • Add 10 µL of a 5 mg/mL MTT solution in PBS to each well and incubate for an additional 3-4 hours.[19][20]

    • Carefully aspirate the medium and add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[21]

    • Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

    • Measure the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm).[18][20]

    • Calculate cell viability as a percentage of the untreated control and determine the IC₅₀ value.

Enzyme Inhibition Assays
  • Principle: This assay measures the peroxidase activity of COX-1 and COX-2. The peroxidase component reduces PGG₂ to PGH₂. This activity can be monitored using a colorimetric or fluorometric probe. Inhibition of the signal indicates inhibition of COX activity.[22][23]

  • Procedure (Fluorometric Method):

    • Prepare assay reagents: Assay Buffer, Heme, and a fluorogenic probe such as 10-acetyl-3,7-dihydroxyphenoxazine (ADHP).[23]

    • In a 96-well black opaque plate, add Assay Buffer, Heme, ADHP, and either COX-1 or COX-2 enzyme to designated wells.

    • Add serial dilutions of 2-Fluoro-4-(4-methylisoxazol-5-yl)phenol or a known inhibitor (e.g., SC-560 for COX-1, Celecoxib for COX-2).[24] Include solvent controls (100% activity).

    • Incubate the plate at 25°C for 10 minutes.

    • Initiate the reaction by adding Arachidonic Acid solution to all wells.

    • Immediately measure the fluorescence in kinetic mode (e.g., excitation 535 nm, emission 587 nm) for 5-10 minutes.[25]

    • Calculate the rate of reaction (slope of the fluorescence curve) for each well.

    • Determine the percent inhibition and calculate the IC₅₀ value for each COX isoform.

  • Principle: A luminescence-based assay that quantifies the amount of ATP remaining after a kinase reaction. High kinase activity results in low ATP levels and low luminescence, while inhibition of the kinase results in higher ATP levels and a strong luminescent signal.[26]

  • Procedure (Luminescence-based ATP detection):

    • Select a relevant kinase (e.g., a kinase from a family implicated in inflammation like JAK2 or a MAP kinase).

    • In a 96-well white plate, add kinase buffer, the selected kinase enzyme, and its specific substrate peptide.

    • Add serial dilutions of 2-Fluoro-4-(4-methylisoxazol-5-yl)phenol or a known inhibitor (e.g., Staurosporine). Include no-inhibitor (100% activity) and no-enzyme (0% activity) controls.

    • Initiate the kinase reaction by adding ATP at a concentration near its Km for the specific enzyme.

    • Incubate for a defined period (e.g., 60 minutes) at 30°C.

    • Stop the reaction and measure the remaining ATP by adding an ATP detection reagent (containing luciferase and luciferin).

    • Incubate for 10 minutes at room temperature to stabilize the luminescent signal.

    • Measure luminescence using a plate reader.

    • Calculate the percent inhibition relative to the controls and determine the IC₅₀ value.[26]

Tier 3: Cell-Based Signaling Pathway Analysis

This tier moves into a more complex biological context to see if the compound can modulate a key inflammatory signaling pathway within a cell.

NF-κB Reporter Gene Assay
  • Principle: This assay uses a cell line (e.g., HEK293) stably transfected with a luciferase reporter gene under the control of NF-κB response elements. Activation of the NF-κB pathway (e.g., by TNFα) drives luciferase expression. An inhibitor will reduce the luminescent signal.[27][28]

  • Procedure:

    • Seed the NF-κB reporter cells in a 96-well white, clear-bottom plate and allow them to attach overnight.

    • Pre-treat the cells with various concentrations of 2-Fluoro-4-(4-methylisoxazol-5-yl)phenol for 1-2 hours.

    • Stimulate the cells with an NF-κB activator, such as Tumor Necrosis Factor-alpha (TNFα) or Phorbol 12-myristate 13-acetate (PMA), at a pre-determined optimal concentration (e.g., 10 ng/mL TNFα).[29] Include unstimulated and stimulated vehicle controls.

    • Incubate for an appropriate time to allow for reporter gene expression (e.g., 6-24 hours).[27][28]

    • Aspirate the medium and lyse the cells.

    • Add a luciferase substrate solution (e.g., containing D-luciferin) to each well.[28]

    • Measure the luminescence using a plate-reading luminometer.

    • Normalize the data (if using a co-transfected control like Renilla luciferase) and calculate the percent inhibition of TNFα-induced NF-κB activity to determine the IC₅₀ value.[30]

Data Presentation and Visualization

Summarize quantitative results in clear, well-structured tables.

Table 1: Example Data Summary for 2-Fluoro-4-(4-methylisoxazol-5-yl)phenol

Assay TypeEndpoint MeasuredResult (Mean ± SD)Positive ControlControl Result (Mean ± SD)
Biochemical Assays
TPC AssayCatechin Equivalents (µg/mg)DataCatechinN/A
DPPH ScavengingIC₅₀ (µM)DataAscorbic AcidData
ABTS ScavengingTEAC (µmol TE/µmol)DataTrolox1.0
Enzyme Inhibition
COX-1 InhibitionIC₅₀ (µM)DataSC-560Data
COX-2 InhibitionIC₅₀ (µM)DataCelecoxibData
Kinase (e.g., JAK2)IC₅₀ (µM)DataStaurosporineData
Cell-Based Assays
Cytotoxicity (HeLa)IC₅₀ (µM) @ 48hDataDoxorubicinData
MIC (S. aureus)µg/mLDataVancomycinData
MIC (E. coli)µg/mLDataCiprofloxacinData
NF-κB InhibitionIC₅₀ (µM)DataBay 11-7082Data

Diagrams and Workflows

Experimental Workflow Diagram

Bioassay_Workflow cluster_0 Tier 1: Biochemical Profiling cluster_1 Tier 2: Biological Screening cluster_2 Tier 3: Cellular Pathway Analysis TPC Total Phenolic Content Assay Cytotoxicity Cytotoxicity (MTT Assay) TPC->Cytotoxicity Antioxidant Antioxidant Assays (DPPH & ABTS) Antioxidant->Cytotoxicity Antimicrobial Antimicrobial (MIC Assay) Cytotoxicity->Antimicrobial Inform Dosing Enzyme Enzyme Inhibition (COX & Kinase) Cytotoxicity->Enzyme Inform Dosing Signaling NF-κB Reporter Assay Cytotoxicity->Signaling Inform Dosing Compound Test Compound: 2-Fluoro-4-(4-methylisoxazol-5-yl)phenol Compound->TPC Confirm Phenolic Nature Compound->Antioxidant Assess Radical Scavenging Compound->Cytotoxicity Determine Non-Toxic Concentration Range

Caption: Tiered bioassay workflow for compound characterization.

NF-κB Signaling Pathway Inhibition Diagram

NFkB_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNFα TNFR TNFR1 Receptor TNFa->TNFR IKK IKK Complex TNFR->IKK Activates IkB IκBα IKK->IkB Phosphorylates (Leads to Degradation) NFkB NF-κB (p65/p50) IkB->NFkB Inhibits NFkB_IkB NF-κB/IκBα (Inactive Complex) NFkB_trans NF-κB NFkB->NFkB_trans Translocation Nucleus Nucleus Gene Inflammatory Gene Expression Compound Test Compound Compound->IKK Potential Inhibition Point Luciferase Luciferase Reporter Gene Light Light Emission Luciferase->Light NFkB_trans->Luciferase Activates Transcription

Caption: NF-κB signaling pathway and reporter assay principle.

References

  • Clinical & Laboratory Standards Institute. (n.d.). M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. Retrieved from [Link][13]

  • National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link][20]

  • Indigo Biosciences. (n.d.). Human NF-κB Reporter Assay System. Retrieved from [Link][27]

  • Patrignani, P., et al. (2016). Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. Methods in Molecular Biology. Retrieved from [Link][31]

  • Indigo Biosciences. (n.d.). Human NF-κB Reporter Assay System (Product Manual). Retrieved from [Link][28]

  • Jorgensen, J. H., & Ferraro, M. J. (2009). Antimicrobial Susceptibility Testing: A Review of General Principles and Contemporary Practices. Clinical Infectious Diseases. Retrieved from [Link][14]

  • BPS Bioscience. (n.d.). COX2 Inhibitor Screening Assay Kit. Retrieved from [Link][22]

  • Gontijo, M. (2025, March 7). Antimicrobial Susceptibility Testing (Microdilution Technique). NC DNA Day Blog. Retrieved from [Link][15]

  • Di Micco, S., et al. (2022). A Simplified Direct O2 Consumption-Based Assay to Test COX Inhibition. Molecules. Retrieved from [Link][24]

  • Bio-protocol. (n.d.). 2.6. NF-κB Reporter Assay. Retrieved from [Link][32]

  • Asia-Pacific Economic Cooperation. (n.d.). Antimicrobial Susceptibility Testing. Retrieved from [Link][16]

  • National Center for Biotechnology Information. (2021, August 28). Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline. Retrieved from [Link][17]

  • BPS Bioscience. (n.d.). NF-κB Reporter (Luc) - HEK293 Cell Line. Retrieved from [Link][29]

  • Interchim. (n.d.). COX Fluorescent Inhibitor Screening Assay Kit. Retrieved from [Link][23]

  • Iowa State University Environmental Health and Safety. (n.d.). Chemical Handling and Storage. Retrieved from [Link][6]

  • AMSBIO. (n.d.). Data Sheet NF-KB Reporter Kit. Retrieved from [Link][30]

  • Total Safe. (n.d.). 5 Safety Measures to Take When Handling Chemicals. Retrieved from [Link][3]

  • SBN. (2024, December 24). What steps should be taken when a new chemical is introduced to the workplace? Retrieved from [Link][4]

  • ResearchGate. (n.d.). DPPH and ABTS assay antioxidant activity of synthesized compounds. Retrieved from [Link][9]

  • Green World Group. (2023, May 23). 10 Safety Tips For Safe Handling And Storing Of Chemicals. Retrieved from [Link][7]

  • Zen-Bio. (n.d.). Total Phenolic Content Assay Kit. Retrieved from [Link][33]

  • ReAgent. (2023, April 26). Preparing & Handling Chemical Solutions. The Science Blog. Retrieved from [Link][5]

  • Khokhlov, A. L., et al. (n.d.). Methodical approaches to bioassay of substances containing phenolic hydroxyls in the structure. Open Access Journals. Retrieved from [Link][2]

  • Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from [Link][34]

  • Niedzielska, E., et al. (2021). Verification of the Conditions for Determination of Antioxidant Activity by ABTS and DPPH Assays—A Practical Approach. Molecules. Retrieved from [Link][10]

  • BellBrook Labs. (2018, December 10). How Does a Biochemical Kinase Assay Work? Retrieved from [Link][35]

  • ResearchGate. (2024, March 8). (PDF) Detection of Phenolic Compounds by Colorimetric Bioassay Using Crude Polyphenol Oxidase. Retrieved from [Link][36]

  • ResearchGate. (n.d.). Antioxidant activity as assessed using dPPH and ABTS •+ assays. Retrieved from [Link][37]

  • Lo Monte, M., et al. (2017). Discovery and Design of Novel Small Molecule GSK-3 Inhibitors Targeting the Substrate Binding Site. Molecules. Retrieved from [Link][38]

  • Celtarys. (2025, August 14). Biochemical assays for kinase activity detection. Retrieved from [Link][39]

  • Floegel, A., et al. (2011). Verification of the Conditions for Determination of Antioxidant Activity by ABTS and DPPH Assays-A Practical Approach. PubMed. Retrieved from [Link][11]

  • Loizzo, M. R., et al. (2016). Phenolic profile, antioxidant activity and enzyme inhibitory activities of extracts from aromatic plants used in Mediterranean diet. Journal of Food Science and Technology. Retrieved from [Link][12]

  • Rawel, H. M., et al. (2002). Inhibitory Effects of Plant Phenols on the Activity of Selected Enzymes. Journal of Agricultural and Food Chemistry. Retrieved from [Link][40]

  • Nenadis, N., et al. (2004). Estimation of Scavenging Activity of Phenolic Compounds Using the ABTS•+ Assay. Journal of Agricultural and Food Chemistry. Retrieved from [Link][41]

  • de Jesus, T. A., et al. (2017). Inhibition of Enzymatic and Oxidative Processes by Phenolic Extracts from Spirulina sp. and Nannochloropsis sp. Oxidative Medicine and Cellular Longevity. Retrieved from [Link][42]

Sources

Application

Application Note: Rapid Microwave-Assisted Synthesis of 2-Fluoro-4-(4-methylisoxazol-5-yl)phenol

Abstract This application note details a robust and highly efficient protocol for the synthesis of 2-Fluoro-4-(4-methylisoxazol-5-yl)phenol via a microwave-assisted Suzuki-Miyaura cross-coupling reaction. The incorporati...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note details a robust and highly efficient protocol for the synthesis of 2-Fluoro-4-(4-methylisoxazol-5-yl)phenol via a microwave-assisted Suzuki-Miyaura cross-coupling reaction. The incorporation of fluoro, phenol, and isoxazole moieties into a single molecular scaffold is of significant interest to researchers in drug discovery and development. Traditional synthetic methods often require long reaction times and can result in lower yields. Microwave-assisted organic synthesis (MAOS) offers a compelling alternative, dramatically reducing reaction times from hours to minutes while often improving product yields and purity.[1][2] This protocol is designed for researchers and scientists in organic and medicinal chemistry, providing a detailed, step-by-step guide for the synthesis, purification, and characterization of the target compound.

Introduction: The Significance of the Target Molecule and Microwave Synthesis

The isoxazole nucleus is a prominent scaffold in a multitude of biologically active compounds, exhibiting a wide range of pharmacological activities including antimicrobial, anti-inflammatory, and anticancer properties.[3] The presence of a fluorine atom can significantly modulate the physicochemical properties of a molecule, such as metabolic stability and binding affinity, making it a valuable substituent in drug design. The phenol group, in turn, can act as a key hydrogen bonding domain. The combination of these three functional groups in 2-Fluoro-4-(4-methylisoxazol-5-yl)phenol results in a molecule with high potential for further investigation in drug discovery programs.

Microwave-assisted synthesis has emerged as a transformative technology in organic chemistry, aligning with the principles of green chemistry by reducing energy consumption and often minimizing the use of hazardous solvents.[1][4] The rapid, uniform heating provided by microwave irradiation can accelerate reaction rates by orders of magnitude compared to conventional heating methods.[5][6] This is particularly advantageous for transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which are fundamental for the construction of C-C bonds.[7][8]

Reaction Principle: The Suzuki-Miyaura Cross-Coupling

The synthesis of 2-Fluoro-4-(4-methylisoxazol-5-yl)phenol is achieved through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction forms a carbon-carbon bond between an organoboron compound and an organic halide.[9] In this protocol, we will couple a halogenated phenol, specifically 2-fluoro-4-iodophenol, with 4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoxazole. The reaction is catalyzed by a palladium complex and requires a base to activate the boronic ester for transmetalation.

The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps:

  • Oxidative Addition: The palladium(0) catalyst reacts with the aryl halide.

  • Transmetalation: The organoboron compound transfers its organic group to the palladium complex.

  • Reductive Elimination: The two organic groups on the palladium complex are coupled, forming the desired product and regenerating the palladium(0) catalyst.

Microwave irradiation significantly accelerates this cycle, leading to a rapid and efficient synthesis.[10]

Experimental Protocol

Materials and Equipment
  • Reagents:

    • 2-Fluoro-4-iodophenol

    • 4-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoxazole

    • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

    • Potassium carbonate (K₂CO₃) or Potassium phosphate (K₃PO₄)

    • 1,4-Dioxane (anhydrous)

    • Water (degassed)

    • Ethyl acetate

    • Brine

    • Anhydrous magnesium sulfate (MgSO₄)

    • Silica gel for column chromatography

  • Equipment:

    • Microwave synthesis reactor

    • Microwave-safe reaction vessel with a magnetic stir bar

    • Standard laboratory glassware

    • Rotary evaporator

    • Flash chromatography system

    • NMR spectrometer

    • Mass spectrometer

    • FTIR spectrometer

Reaction Setup and Procedure
  • To a microwave-safe reaction vessel equipped with a magnetic stir bar, add 2-fluoro-4-iodophenol (1.0 eq.), 4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoxazole (1.2 eq.), Pd(dppf)Cl₂ (0.05 eq.), and potassium carbonate (2.0 eq.).

  • Add anhydrous 1,4-dioxane and degassed water in a 4:1 ratio to achieve a concentration of approximately 0.2 M with respect to the 2-fluoro-4-iodophenol.

  • Seal the reaction vessel and place it in the microwave reactor.

  • Irradiate the reaction mixture at 120 °C for 15 minutes with stirring. The reaction progress can be monitored by TLC or LC-MS.

  • After the reaction is complete, allow the vessel to cool to room temperature.

  • Dilute the reaction mixture with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-Fluoro-4-(4-methylisoxazol-5-yl)phenol.

Characterization of the Final Product

The structure and purity of the synthesized 2-Fluoro-4-(4-methylisoxazol-5-yl)phenol should be confirmed by the following analytical techniques:

  • ¹H NMR: To confirm the presence of all protons and their respective chemical environments.

  • ¹³C NMR: To confirm the carbon skeleton of the molecule.

  • ¹⁹F NMR: To confirm the presence and chemical shift of the fluorine atom.[11]

  • Mass Spectrometry (MS): To determine the molecular weight of the compound.

  • Infrared (IR) Spectroscopy: To identify the key functional groups, such as the hydroxyl group (O-H stretch) and the aromatic rings.

Data Presentation

ParameterValue
Starting Materials 2-Fluoro-4-iodophenol, 4-Methyl-5-(boronic ester)isoxazole
Catalyst Pd(dppf)Cl₂
Base K₂CO₃
Solvent 1,4-Dioxane/Water (4:1)
Microwave Power Dynamic
Temperature 120 °C
Reaction Time 15 minutes
Expected Yield > 80%
Purification Method Flash Column Chromatography

Visualizations

Suzuki_Coupling_Reaction cluster_reactants Reactants cluster_reagents Reagents cluster_conditions Conditions A 2-Fluoro-4-iodophenol P 2-Fluoro-4-(4-methylisoxazol-5-yl)phenol A->P B 4-Methyl-5-(boronic ester)isoxazole B->P C Pd(dppf)Cl₂ (Catalyst) C->P catalyzes D K₂CO₃ (Base) D->P E 1,4-Dioxane/H₂O E->P F Microwave, 120 °C, 15 min F->P

Caption: Proposed Suzuki-Miyaura cross-coupling reaction scheme.

Experimental_Workflow start Start reagents 1. Combine Reactants, Catalyst, and Base start->reagents solvent 2. Add Solvent (Dioxane/H₂O) reagents->solvent microwave 3. Microwave Irradiation (120 °C, 15 min) solvent->microwave workup 4. Aqueous Workup & Extraction microwave->workup purification 5. Purification (Flash Chromatography) workup->purification characterization 6. Characterization (NMR, MS, IR) purification->characterization end End Product characterization->end

Caption: Step-by-step experimental workflow.

Conclusion

The microwave-assisted Suzuki-Miyaura cross-coupling reaction provides a rapid, efficient, and high-yielding pathway for the synthesis of 2-Fluoro-4-(4-methylisoxazol-5-yl)phenol. This protocol offers significant advantages over conventional heating methods, making it an attractive approach for the synthesis of novel compounds for drug discovery and development. The detailed procedure and characterization methods outlined in this application note are intended to enable researchers to successfully synthesize and validate this promising molecular scaffold.

References

  • Microwave-Assisted Facile Synthesis and In vitro Anti-microbial Activities of Some Novel Isoxazole Derivatives via Chalcones. (n.d.). Bentham Science.
  • Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. (2024, January 15). International Journal of Research Publication and Reviews.
  • (PDF) Microwave-Induced Synthesis of Substituted Isoxazoles as Potential Antimicrobial Agents - ResearchGate. (n.d.). ResearchGate.
  • Microwave irradiated green synthesis of novel isoxazole derivatives as anti-epileptic agent - Current Trends in Biotechnology and Pharmacy. (2022, October 15). Current Trends in Biotechnology and Pharmacy.
  • Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry - MDPI. (2025, November 7). MDPI.
  • Importance of Microwave Heating in Organic Synthesis - Advanced Journal of Chemistry, Section A. (2019, January 2). Advanced Journal of Chemistry, Section A.
  • Novel Microwave-Assisted One-Pot Synthesis of Isoxazoles by a Three-Component Coupling-Cycloaddition Sequence - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal.
  • (PDF) THE ROLE OF MICROWAVE -ASSISTED SYNTHESIS IN ORGANIC CHEMISTRY. (2024, October 12). ResearchGate.
  • Microwave-Induced Synthesis of Substituted Isoxazoles as Potential Antimicrobial Agents. (2017, May 1). Bentham Science.
  • Microwave-assisted synthesis | Anton Paar Wiki. (n.d.). Anton Paar.
  • Microwave assisted cross-coupling reactions using palladium nanoparticles in aqueous media: Synthetic Communications - Taylor & Francis. (2019, February 16). Taylor & Francis Online.
  • Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5- a ]pyrimidin-5(4 H )-one: towards a new access to 3,5-dia ... - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07959F. (2021, January 4). RSC Publishing.
  • Microwave-Assisted Suzuki Coupling Reactions with an Encapsulated Palladium Catalyst for Batch and Continuous-Flow Transformatio - Baxendale Group. (2006, April 4). Baxendale Group.
  • Microwave-Assisted Aqueous Suzuki Cross-Coupling Reactions | The Journal of Organic Chemistry - ACS Publications. (n.d.). ACS Publications.
  • A Highly Efficient Microwave-Assisted Suzuki Coupling Reaction of Aryl Perfluoro-octylsulfonates with Boronic Acids - PMC. (2006, October 23). PMC.
  • Stille Coupling - SynArchive. (n.d.). SynArchive.
  • Suzuki Coupling - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal.
  • Stille Coupling - Chemistry LibreTexts. (2023, June 30). Chemistry LibreTexts.
  • Stille reaction – Knowledge and References - Taylor & Francis. (n.d.). Taylor & Francis Online.
  • 720-726 Research Article Microwave-assisted organic synthesis o - JOCPR. (n.d.). Journal of Chemical and Pharmaceutical Research.
  • Advancing total synthesis through the Stille cross-coupling: recent innovations and case studies - PMC. (2026, January 12). PMC.
  • Stille Reaction: An Important Tool in the Synthesis of Complex Natural Products - ResearchGate. (n.d.). ResearchGate.
  • Nickel-Catalyzed Suzuki Coupling of Phenols Enabled by SuFEx of Tosyl Fluoride - PMC. (2023, January 7). PMC.
  • Microwave Assisted Synthesis of Organic Compounds and Nanomaterials - SciSpace. (n.d.). SciSpace.
  • Microwave assisted novel synthesis of isoxazole and their antibacterial activity - Zenodo. (n.d.). Zenodo.
  • Suzuki-Miyaura Cross Coupling Reaction - Tokyo Chemical Industry. (n.d.). Tokyo Chemical Industry.
  • Application Notes and Protocols for Suzuki Coupling with 4-Fluoro-2-methyl-1H-indol-5-amine Derivatives - Benchchem. (n.d.). Benchchem.
  • Site-selective Suzuki–Miyaura cross-coupling reactions of 2,3,4,5-tetrabromofuran - SciSpace. (n.d.). SciSpace.
  • Application Notes and Protocols for the Characterization of 2-Fluoro-2-(o-tolyl)acetic acid - Benchchem. (n.d.). Benchchem.

Sources

Method

Application Note: Strategic Functionalization of the Phenol Moiety in 2-Fluoro-4-(4-methylisoxazol-5-yl)phenol

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Guide & Validated Protocols Physicochemical Rationale & Mechanistic Insights As a Senior Application Sc...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Guide & Validated Protocols

Physicochemical Rationale & Mechanistic Insights

As a Senior Application Scientist, I approach the functionalization of 2-Fluoro-4-(4-methylisoxazol-5-yl)phenol not just as a standard chemical transformation, but as an exercise in exploiting its unique electronic and steric environment. This molecule features a phenolic hydroxyl group flanked by an ortho-fluorine atom and a para-substituted 4-methylisoxazole ring.

Understanding the causality behind its reactivity is critical for successful functionalization:

  • Enhanced Acidity (Lowered pKa): The strong inductive electron withdrawal from the ortho-fluorine, combined with the conjugative electron-withdrawing nature of the para-isoxazole ring, significantly lowers the pKa of the phenol (estimated ~8.5–8.8) compared to unsubstituted phenol (pKa 10.0). This enhanced acidity facilitates facile deprotonation 1.

  • Reduced Nucleophilicity & Steric Hindrance: While deprotonation is easier, the resulting phenoxide anion is highly stabilized and therefore less nucleophilic. Furthermore, the ortho-fluorine introduces steric bulk around the oxygen atom. Consequently, standard etherification requires highly electrophilic reagents and polar aprotic solvents to force the SN​2 reaction forward.

  • Mitsunobu Synergy: The Mitsunobu reaction strictly requires a pro-nucleophile with a pKa < 11 to efficiently protonate the betaine intermediate. The naturally depressed pKa of this ortho-fluorophenol makes it an exceptionally efficient substrate for redox-based etherification 1.

Experimental Workflow

The following diagram illustrates the three primary divergent functionalization pathways developed for this specific building block.

Workflow Start 2-Fluoro-4-(4-methylisoxazol-5-yl)phenol (Starting Material) NodeW_Cond K2CO3, DMF, R-X 60-80 °C Start->NodeW_Cond Williamson Synthesis NodeM_Cond PPh3, DIAD, R-OH THF, 0 °C to RT Start->NodeM_Cond Mitsunobu Reaction NodeT_Cond Tf2O, Pyridine DCM, -78 °C to 0 °C Start->NodeT_Cond Triflation NodeW_Prod O-Alkylated Ether (Retention of Stereochem) NodeW_Cond->NodeW_Prod NodeM_Prod O-Alkylated Ether (Inversion of Stereochem) NodeM_Cond->NodeM_Prod NodeT_Prod Aryl Triflate (Electrophile for Pd-Coupling) NodeT_Cond->NodeT_Prod

Divergent functionalization pathways of 2-Fluoro-4-(4-methylisoxazol-5-yl)phenol.

Quantitative Data: Reaction Parameters

The table below summarizes the optimized parameters for each functionalization route, allowing for rapid comparison based on project requirements (e.g., scalability vs. stereocontrol).

Functionalization StrategyTarget ElectrophileOptimal Base / ReagentsSolvent & TempKey Advantage & Causality
Williamson Ether Synthesis Primary Alkyl Halides ( R−I , R−Br ) K2​CO3​ (2.0 eq)DMF, 60–80 °CMild base prevents isoxazole degradation; highly scalable.
Mitsunobu Reaction Secondary Alcohols ( R−OH ) PPh3​ (1.5 eq), DIAD (1.5 eq)THF, 0 °C to RTExploits low pKa for rapid betaine protonation; stereoinversion.
Triflation Triflic Anhydride ( Tf2​O )Pyridine (2.5 eq)DCM, -78 °C to 0 °CConverts poor -OH leaving group into an exceptional -OTf leaving group for Pd-catalysis.

Validated Experimental Protocols

Each protocol is designed as a self-validating system , ensuring that researchers can visually or analytically confirm the success of intermediate steps without relying solely on blind faith in the procedure.

Protocol A: Williamson Ether Synthesis (O-Alkylation)

Use this protocol for primary alkyl halides where stereochemistry is not a concern.

Causality Note: We utilize Potassium Carbonate ( K2​CO3​ ) rather than Sodium Hydride ( NaH ). The enhanced acidity of the ortho-fluorophenol makes strong bases unnecessary, and avoiding NaH prevents unwanted side reactions with the potentially sensitive isoxazole ring. DMF is selected to tightly solvate the potassium cation, leaving the phenoxide highly reactive.

  • Preparation: To a flame-dried 50 mL round-bottom flask equipped with a magnetic stir bar, add 2-Fluoro-4-(4-methylisoxazol-5-yl)phenol (1.0 mmol) and anhydrous K2​CO3​ (2.0 mmol).

  • Solvation: Add 5.0 mL of anhydrous DMF. Stir at room temperature for 15 minutes.

    • Self-Validation: The solution will transition to a slight yellow tint, indicating the formation of the phenoxide anion.

  • Alkylation: Add the primary alkyl halide (1.2 mmol) dropwise. Heat the reaction mixture to 65 °C under an argon atmosphere for 4–6 hours.

    • Self-Validation: As the reaction proceeds, a fine white precipitate (potassium halide salt) will crash out of the solution.

  • Workup: Cool to room temperature and quench with 20 mL of cold distilled water. Extract with Ethyl Acetate ( 3×15 mL). Wash the combined organic layers with 5% aqueous LiCl ( 3×10 mL) to completely remove residual DMF.

  • Purification: Dry over anhydrous Na2​SO4​ , concentrate under reduced pressure, and purify via silica gel flash chromatography (Hexanes/EtOAc).

Protocol B: Mitsunobu Reaction (Stereospecific O-Alkylation)

Use this protocol when utilizing secondary alcohols or when strict inversion of stereochemistry is required.

Causality Note: Diisopropyl azodicarboxylate (DIAD) is preferred over DEAD due to its liquid state and superior safety profile. The reaction must be initiated at 0 °C because the formation of the initial PPh3​ -DIAD betaine intermediate is highly exothermic.

  • Preparation: In a flame-dried flask under argon, dissolve 2-Fluoro-4-(4-methylisoxazol-5-yl)phenol (1.0 mmol), the target alcohol (1.1 mmol), and Triphenylphosphine ( PPh3​ , 1.5 mmol) in anhydrous THF (10 mL).

  • Activation: Cool the flask to 0 °C using an ice-water bath.

  • Redox Condensation: Add DIAD (1.5 mmol) dropwise over 10 minutes.

    • Self-Validation: DIAD is distinctively yellow. Upon dropwise addition, the yellow color should rapidly dissipate as it reacts to form the betaine. Once the yellow color persists slightly, the active reagent is in excess.

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12 hours.

  • Workup & Purification: Concentrate the mixture directly. To remove the bulk of the triphenylphosphine oxide (TPPO) byproduct, triturate the crude residue with cold diethyl ether; TPPO will precipitate as a white solid. Filter, concentrate the filtrate, and purify via chromatography.

Protocol C: Synthesis of Aryl Triflate (Cross-Coupling Precursor)

Use this protocol to activate the phenol for downstream Suzuki, Stille, or Buchwald-Hartwig cross-coupling reactions.

Causality Note: Converting the phenol to a triflate ( OTf ) transforms it into an exceptional electrophile 2. Pyridine is utilized as a mild, non-nucleophilic acid scavenger to neutralize the highly corrosive triflic acid byproduct without attacking the triflic anhydride itself.

  • Preparation: Dissolve 2-Fluoro-4-(4-methylisoxazol-5-yl)phenol (1.0 mmol) in anhydrous Dichloromethane (DCM, 10 mL). Add anhydrous Pyridine (2.5 mmol).

  • Cooling: Cool the reaction mixture to -78 °C using a dry ice/acetone bath. Strict temperature control is vital to prevent rapid decomposition of the anhydride.

  • Triflation: Add Trifluoromethanesulfonic anhydride ( Tf2​O , 1.2 mmol) dropwise over 15 minutes.

  • Reaction: Stir at -78 °C for 30 minutes, then slowly warm to 0 °C over 2 hours.

    • Self-Validation: TLC analysis (Hexanes/EtOAc) will show a massive non-polar shift. The resulting aryl triflate will have a significantly higher Rf​ value than the highly polar starting phenol, confirming complete conversion.

  • Workup: Quench the reaction cold by adding 10 mL of saturated aqueous NaHCO3​ . Extract with DCM ( 2×15 mL). Wash the organic layer with cold 1N HCl (to remove residual pyridine), followed by brine.

  • Storage: Dry over MgSO4​ and concentrate. Crucial: Aryl triflates are sensitive to hydrolysis. Use immediately in the next cross-coupling step or store neat at -20 °C under an argon atmosphere.

References

  • Title: 3-Bromo-2-fluoro-6-(trifluoromethyl)phenol | 943833-04-3 (Application notes on Mitsunobu and Williamson Ether synthesis for ortho-fluorophenols)
  • Title: 3-(4-Fluorophenyl)phenol | CAS 10540-41-7 (Protocols for phenol triflation and subsequent palladium-catalyzed cross-coupling)

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Solubility Issues with 2-Fluoro-4-(4-methylisoxazol-5-yl)phenol

Welcome to the Technical Support Center. This guide is designed for researchers, medicinal chemists, and drug development professionals working with 2-Fluoro-4-(4-methylisoxazol-5-yl)phenol (CAS: 1399657-64-7).

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, medicinal chemists, and drug development professionals working with 2-Fluoro-4-(4-methylisoxazol-5-yl)phenol (CAS: 1399657-64-7). This specialized building block is frequently utilized in the synthesis of estrogen receptor modulators and other biologically active small molecules[1]. While its structural features impart excellent target-binding properties, they also create significant solubility hurdles during both in vitro and in vivo evaluations.

Physicochemical Profiling (Understanding the "Why")

To troubleshoot solubility, we must first understand the molecular causality behind the compound's behavior. The architecture of 2-Fluoro-4-(4-methylisoxazol-5-yl)phenol features a highly lipophilic 4-methylisoxazole ring and a planar aromatic system, driving up its partition coefficient (LogP).

While the phenol group typically provides a handle for aqueous solubility via ionization, the strong electron-withdrawing effect of the ortho-fluorine atom lowers the pKa from a standard ~9.9 down to approximately 8.5. At physiological pH (7.4), the molecule remains predominantly unionized. This results in a tight crystal lattice that strongly resists aqueous solvation, creating a "brick dust" solubility profile.

Table 1: Physicochemical Property Summary

PropertyValue / EstimateImpact on Experimental Solubility
Molecular Weight 193.17 g/mol Favorable for general solubility, but offset by high lipophilicity.
LogP (Estimated) ~2.8 - 3.2High lipophilicity drives poor aqueous solubility; requires organic co-solvents.
pKa (Phenol -OH) ~8.5Unionized at pH 7.4. Soluble only in highly alkaline aqueous buffers (pH > 9.5).
H-Bond Donors 1 (-OH)Prone to strong intermolecular hydrogen bonding in the solid state.
H-Bond Acceptors 3 (N, O, F)Facilitates rapid solvation in polar aprotic solvents like DMSO and DMF.
Troubleshooting Guide & FAQs

Q1: My compound precipitates immediately when diluted from a DMSO stock into PBS (pH 7.4) for biochemical assays. How can I prevent this? A: This is a classic "solvent shock" phenomenon. Because the compound is unionized at pH 7.4, the sudden drop in DMSO concentration forces the hydrophobic 4-methylisoxazole moiety out of solution. Solution: Do not dilute directly into a 100% aqueous buffer. Instead, establish a "step-down" dilution series. First, dilute the DMSO stock into an intermediate solvent (e.g., 50% DMSO / 50% Buffer), or ensure your final assay buffer contains a solubilizing surfactant like 0.01% Tween-20 or 0.1% BSA to act as a hydrophobic carrier.

Q2: I stored my 10 mM DMSO stock at -20°C for a month, and now there is a white precipitate that won't redissolve even after warming. What happened? A: DMSO is aggressively hygroscopic. When exposed to ambient air during routine use,2[2]. This moisture absorption causes freezing point depression and hydrate formation. When frozen, the absorbed water forms ice crystals that crush the solubilized compound, leading to irreversible precipitation and chemical degradation. Solution: Always use anhydrous DMSO. Store stocks in tightly sealed tubes backfilled with argon or nitrogen, and use single-use aliquots to completely eliminate freeze-thaw cycles.

Q3: We are moving to preclinical mouse models. Simple saline suspensions are failing. What is the best formulation strategy for oral (PO) dosing? A: For highly lipophilic, poorly water-soluble compounds like this, simple aqueous vehicles are inadequate. You must utilize 3 to maintain the drug in a solubilized state within the gastrointestinal tract[3]. A standard self-emulsifying drug delivery system (SEDDS) or a PEG400/Tween-80 mixture is highly recommended to bridge the polarity gap.

Step-by-Step Experimental Methodologies
Protocol A: Preparation of a Stable 10 mM In Vitro Stock Solution

Self-Validating Step: Weighing the compound in a low-humidity environment ensures the anhydrous DMSO remains dry during the initial solvation, preventing premature hydrate formation.

  • Equilibration: Allow the sealed vial of 2-Fluoro-4-(4-methylisoxazol-5-yl)phenol to reach room temperature in a desiccator before opening to prevent condensation.

  • Weighing: Weigh exactly 1.93 mg of the compound into a sterile, amber glass vial.

  • Solvation: Add 1.0 mL of anhydrous DMSO (≥99.9%, sealed under argon).

  • Agitation: Vortex gently for 60 seconds. If dissolution is incomplete, sonicate in a water bath at 37°C for 5 minutes. (Do not exceed 40°C to prevent thermal degradation).

  • Aliquoting: Divide the solution into 20 µL single-use aliquots in tightly capped, low-bind microcentrifuge tubes.

  • Storage: Purge the headspace of each tube with argon gas, seal tightly, and store at -20°C or -80°C.

Protocol B: Preparation of a 5 mg/kg In Vivo Formulation (Co-Solvent System)

Self-Validating Step: Sequential addition of solvents from lowest to highest polarity prevents the lipophilic compound from crashing out of solution.

  • Initial Solubilization: Dissolve the required mass of the compound in 10% (v/v) DMSO. Vortex until completely clear.

  • Co-Solvent Addition: Add 40% (v/v) PEG300. Vortex for 2 minutes. The PEG acts as a miscible bridge between the lipophilic drug and the aqueous phase.

  • Surfactant Addition: Add 5% (v/v) Tween-80. Sonicate for 5 minutes. Tween-80 forms micelles that will encapsulate the compound.

  • Aqueous Dilution: Slowly add 45% (v/v) sterile Saline (0.9% NaCl) dropwise while continuously vortexing.

  • Validation: Visually inspect the final formulation against a dark background. It should be a completely clear solution without any opalescence or particulate matter. Administer to subjects within 2 hours of preparation.

Solubility Troubleshooting Workflow

SolubilityWorkflow Start 2-Fluoro-4-(4-methylisoxazol-5-yl)phenol (Solid Powder) DMSO Prepare 10-50 mM Stock in 100% Anhydrous DMSO Start->DMSO Solubilize Storage Aliquot & Store at -20°C (Desiccated / Argon) DMSO->Storage Preserve InVitro In Vitro Assays (Aqueous Buffers) Storage->InVitro Dilute InVivo In Vivo Dosing (Mice/Rats) Storage->InVivo Formulate BufferPrep Dilute to <1% DMSO Add 0.01% Tween-20 InVitro->BufferPrep Prevent Precipitation Formulation Lipid/Co-solvent System (e.g., PEG400/Tween-80) InVivo->Formulation Enhance Bioavailability

Workflow for solubilizing 2-Fluoro-4-(4-methylisoxazol-5-yl)phenol for in vitro and in vivo assays.

References
  • Crysdot LLC. "Building Blocks and Intermediates: 2-Fluoro-4-(4-methylisoxazol-5-yl)phenol." Crysdot.
  • European Patent Office.
  • StoragePod Technology. "StoragePod® | Modular Compound Management." Spod-technology.com.
  • Porter, C. J. H., & Charman, W. N.

Sources

Optimization

Purification strategies for 2-Fluoro-4-(4-methylisoxazol-5-yl)phenol impurities

Technical Support Center: Purification Strategies for 2-Fluoro-4-(4-methylisoxazol-5-yl)phenol Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specifi...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Purification Strategies for 2-Fluoro-4-(4-methylisoxazol-5-yl)phenol

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific downstream processing challenges associated with 2-Fluoro-4-(4-methylisoxazol-5-yl)phenol (CAS: 1399657-64-7).

This molecule is a highly valuable building block in medicinal chemistry, featuring an acidic phenol moiety and a lipophilic, weakly basic isoxazole ring. Depending on your synthetic route—whether via a Suzuki-Miyaura cross-coupling or a Claisen condensation followed by hydroxylamine cyclization[1]—your crude mixture will present distinct impurity profiles. This guide synthesizes field-proven methodologies to isolate your target compound with >99% purity and <10 ppm metal limits.

Physicochemical Impurity Profiling

Before troubleshooting, we must define the thermodynamic and physicochemical boundaries of the target molecule versus its common synthetic impurities. The selective purification of this compound relies heavily on exploiting its specific pKa and partition coefficient (LogP).

Table 1: Target vs. Common Impurity Profiling

Compound / ImpurityStructural CharacteristicEst. pKaPolarity / LogPPrimary Purification Strategy
Target: 2-Fluoro-4-(4-methylisoxazol-5-yl)phenol Ortho-fluoro phenol + 5-aryl isoxazole~8.0 - 8.3ModerateAcid-Base Extraction, RP-HPLC
Impurity A: 3-Aryl Regioisomer 3-aryl-4-methylisoxazole variant~8.0 - 8.3ModerateReverse-Phase Prep-HPLC, SFC[2]
Impurity B: Unreacted 2-Fluoro-4-bromophenol Missing isoxazole ring8.73[3]High (Aqueous)Fractional pH Extraction
Impurity C: Des-fluoro byproduct 4-(4-methylisoxazol-5-yl)phenol~9.5Moderate-LowMild Base Wash (pH 8.5)
Impurity D: Palladium Residues Pd(0) nanoparticles / Pd(II) complexesN/AN/AThiol-functionalized Silica Scavenging[4]

Note: The pKa of unsubstituted phenol is 9.95. The strong inductive electron-withdrawing effect of the ortho-fluorine drops the pKa to 8.73[3]. The para-isoxazole ring further delocalizes the phenoxide negative charge, lowering the target's pKa to approximately 8.0-8.3.

Troubleshooting & FAQs

Q1: My Claisen/Hydroxylamine synthesis yielded a mixture of 3-aryl and 5-aryl isoxazole regioisomers. Normal-phase silica gel isn't separating them. How do I resolve this? Causality & Solution: Isoxazole regioisomers possess nearly identical dipole moments and hydrogen-bonding capacities in non-polar solvent systems (e.g., Hexane/Ethyl Acetate), rendering normal-phase chromatography ineffective[1][2]. To resolve this, you must switch to Reverse-Phase Preparative HPLC (RP-HPLC) or Supercritical Fluid Chromatography (SFC) [2]. In a reverse-phase system (C18 stationary phase, Water/Acetonitrile mobile phase), the subtle differences in the hydration sphere around the isoxazole nitrogen and oxygen atoms dictate retention time. The 5-aryl isomer typically elutes slightly later than the 3-aryl isomer due to the steric shielding of the isoxazole nitrogen by the adjacent methyl group.

Q2: I am trying to remove unreacted starting material (2-fluoro-4-bromophenol) using a sodium bicarbonate wash, but I am losing my target product into the aqueous layer. Why? Causality & Solution: You are misjudging the pKa of your target. While sodium bicarbonate (aqueous pH ~8.3) is often used to extract carboxylic acids while leaving phenols in the organic layer, your target molecule is highly acidic for a phenol. The combined electron-withdrawing effects of the ortho-fluorine[3] and the para-isoxazole drop the pKa to ~8.2. At pH 8.3, your target is approximately 50% deprotonated, causing it to partition into the aqueous phase. Fix: To selectively remove neutral organic impurities, extract with a stronger base like 0.5 M Na2CO3 (pH ~10.5) to ensure 100% of your target becomes a water-soluble phenoxide. Wash the aqueous layer with an organic solvent to remove neutral impurities, then carefully acidify the aqueous layer to pH 3 with 1M HCl to precipitate or re-extract your pure target.

Q3: My compound was synthesized via Suzuki coupling, and the crude is dark brown with Palladium levels >300 ppm. How can I reach pharmaceutical limits (<10 ppm)? Causality & Solution: Palladium complexes (both Pd(0) and Pd(II)) coordinate strongly to the isoxazole nitrogen and the phenoxide oxygen, making standard aqueous washes insufficient. You must use a thermodynamic sink that outcompetes your molecule for the metal. According to Hard-Soft Acid-Base (HSAB) theory, soft metals like Palladium have a massive affinity for soft bases like sulfur. Utilizing a silica-bound thiol scavenger (e.g., SiliaMetS® Thiol)[4][5] covalently traps the palladium. The silica backbone prevents the thiol from dissolving into your product, allowing you to simply filter away the metal-scavenger complex.

Q4: During concentration on the rotary evaporator, my purified product turns from off-white to a dark pink/brown. What is happening? Causality & Solution: Electron-rich phenols, particularly halophenols, are highly susceptible to auto-oxidation into quinone-like species when exposed to heat and atmospheric oxygen. The pink/brown coloration is a classic sign of trace quinone formation. Fix: Keep rotary evaporation bath temperatures below 40°C. Backfill your system with Argon or Nitrogen rather than ambient air. If the problem persists, adding a trace amount of an antioxidant (like BHT) during storage can prevent radical propagation.

Step-by-Step Experimental Protocols

Protocol A: Palladium Scavenging Workflow (Post-Suzuki Coupling)

This self-validating protocol ensures metal removal without product loss, leveraging heterogeneous scavenging[4].

  • Preparation: Dissolve the crude 2-Fluoro-4-(4-methylisoxazol-5-yl)phenol in a polar aprotic solvent (e.g., THF or Ethyl Acetate) at a concentration of 0.1 M.

  • Scavenger Addition: Add 4 to 5 molar equivalents (relative to the initial catalyst loading) of SiliaMetS® Thiol (Si-Thiol) or SiliaMetS® Thiourea[5].

  • Incubation: Stir the suspension vigorously at 40°C–45°C for 4 hours. Mechanistic note: Elevated temperature increases the kinetic rate of Pd dissociation from the product and coordination to the solid support.

  • Filtration: Filter the mixture through a pad of Celite® using a sintered glass funnel. The silica-bound palladium will remain on the filter pad (often appearing dark gray/black).

  • Washing: Wash the filter cake with 2 column volumes of the reaction solvent to ensure complete recovery of the API.

  • Concentration: Concentrate the filtrate under reduced pressure (≤40°C) to yield the metal-free product (<10 ppm Pd).

Protocol B: Regioselective Purification via RP-HPLC

Use this method to resolve 3-aryl vs. 5-aryl isoxazole mixtures[1][2].

  • Sample Prep: Dissolve the crude mixture in DMSO or initial mobile phase (e.g., 20% Acetonitrile in Water) to a concentration of 50 mg/mL. Filter through a 0.45 µm PTFE syringe filter.

  • Column Selection: Use a Preparative C18 Column (e.g., 250 x 21.2 mm, 5 µm particle size).

  • Mobile Phase:

    • Solvent A: 0.1% Formic Acid in HPLC-grade Water (Formic acid suppresses phenol ionization, ensuring sharp peak shape).

    • Solvent B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Run a shallow gradient from 30% B to 60% B over 30 minutes. The shallow gradient is critical to exploit the minor polarity differences between the regioisomers.

  • Detection: Monitor UV absorbance at 254 nm and 280 nm.

  • Recovery: Pool the fractions containing the desired 5-aryl isomer and lyophilize (freeze-dry) to prevent thermal degradation of the phenol.

Purification Logic Visualization

The following diagram outlines the logical decision tree for downstream processing, combining acid-base extraction and metal scavenging.

PurificationWorkflow Start Crude Reaction Mixture (2-Fluoro-4-(4-methylisoxazol-5-yl)phenol) PdScavenge Add SiliaMetS® Thiol (Stir 4h, 45°C) Start->PdScavenge Filter Filtration (Remove Pd-Thiol Complex) PdScavenge->Filter AcidBase Acid-Base Extraction (Aqueous Na2CO3, pH 10.5) Filter->AcidBase OrgLayer Organic Layer (Neutral Impurities: Regioisomers, Des-fluoro) AcidBase->OrgLayer Discard AqLayer Aqueous Layer (Target Phenoxide) AcidBase->AqLayer Keep Acidify Acidify to pH 3 (HCl) & Extract (EtOAc) AqLayer->Acidify HPLC Reverse-Phase Prep-HPLC (Separate 3-aryl vs 5-aryl) Acidify->HPLC If Regioisomers Present Pure Pure Target Compound (>99% purity, <10 ppm Pd) HPLC->Pure

Caption: Logical decision tree for the purification of 2-Fluoro-4-(4-methylisoxazol-5-yl)phenol.

References

  • Taesan Science / SiliCycle. "SiliaMetS® Thiol (Si-Thiol) Metal Scavenger." TaesanSci Product Specifications.[Link]

  • Organic Process Research & Development (ACS Publications). "Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry." ACS Publications.[Link]

  • National Institutes of Health (PMC). "Discovery of BI-2493, a Pan-KRAS Inhibitor Showing In Vivo Efficacy." PubMed Central.[Link]

Sources

Troubleshooting

Technical Support Center: Handling &amp; Storage of 2-Fluoro-4-(4-methylisoxazol-5-yl)phenol

Welcome to the Technical Support Center. This guide is designed for researchers, analytical scientists, and drug development professionals working with 2-Fluoro-4-(4-methylisoxazol-5-yl)phenol .

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, analytical scientists, and drug development professionals working with 2-Fluoro-4-(4-methylisoxazol-5-yl)phenol .

While the isoxazole ring provides unique pharmacological properties, the electron-rich phenolic moiety makes this building block highly susceptible to auto-oxidation[1]. Uncontrolled oxidation compromises experimental reproducibility, introduces colored impurities, and degrades yield. This guide provides a mechanistic breakdown of its degradation pathways, a diagnostic troubleshooting matrix, and field-proven Standard Operating Procedures (SOPs) to ensure the integrity of your compound.

Mechanistic Overview: The Oxidation Pathway

Understanding why your compound degrades is the first step to preventing it. Phenol oxidation typically proceeds via a consecutive electron transfer-proton transfer (ET-PT) mechanism[2]. When exposed to ambient oxygen, light, or trace transition metals, the phenol loses an electron and a proton to form a highly reactive phenoxy radical[2].

This radical quickly undergoes further oxidation to form highly colored p-benzoquinone (yellow) or o-benzoquinone (red) derivatives[3]. At higher concentrations, these quinones can polymerize or form dark charge-transfer complexes known as quinhydrones[3].

OxidationPathway P 2-Fluoro-4-(4-methylisoxazol-5-yl)phenol (Colorless/White Solid) R Phenoxy Radical Intermediate (Highly Reactive) P->R O2, Light, or Transition Metals Q o-/p-Benzoquinone Derivatives (Yellow/Red) R->Q 1e- / 1H+ loss (ET-PT) D Quinhydrone Complexes & Dimers (Dark Brown/Black) Q->D Polymerization / Charge-Transfer BHT Antioxidants (e.g., BHT) Quench Radicals BHT->R Inhibits

Mechanistic pathway of phenol oxidation to quinones and inhibition by antioxidants.

Diagnostic Troubleshooting Matrix

If you suspect your batch of 2-Fluoro-4-(4-methylisoxazol-5-yl)phenol has degraded, use the visual and chemical indicators below to determine the root cause and necessary corrective actions.

Visual SymptomChemical CausalityCorrective / Preventive Action
White / Colorless Powder Baseline unoxidized state.None. Maintain current storage protocols.
Slight Yellowing Initial ET-PT oxidation forming p-benzoquinone derivatives[3].Re-purify via flash chromatography; ensure Argon blanketing[4].
Deep Red / Brown Formation of o-benzoquinones and quinhydrone complexes[3].Discard batch. Implement strict light and O2 exclusion for future batches.
Clumping / Sticky Solid Moisture ingress leading to localized dissolution and accelerated oxidation.Store with desiccant; ensure vials are warmed to room temp before opening.

Frequently Asked Questions (FAQs)

Q: Doesn't the fluorine atom protect the phenol from oxidation? A: Only partially. While the ortho-fluorine atom exerts an electron-withdrawing inductive effect that slightly increases the oxidation potential of the ring, it is insufficient to halt the ET-PT pathway[2]. The hydroxyl group remains vulnerable to radical formation in the presence of ambient light and oxygen.

Q: Why is Argon preferred over Nitrogen for blanketing my storage vials? A: Argon is approximately 38% denser than air. When gently piped into a vial, it pools at the bottom, effectively displacing oxygen upward and out of the container[4]. Nitrogen is slightly lighter than air and easily diffuses out of the vial before the cap is sealed, leaving residual oxygen that initiates the radical cascade.

Q: Can I store this compound as a stock solution for routine assays? A: It is highly discouraged to store sensitive phenolic compounds in solution for extended periods. Solvents often contain dissolved oxygen which accelerates degradation. If a stock solution is absolutely mandatory, use anhydrous, degassed solvents and add a radical scavenger like Butylated hydroxytoluene (BHT) at 0.1% w/v. BHT preferentially reacts with peroxy radicals, breaking the auto-oxidation chain reaction.

Standard Operating Procedure (SOP): Aliquoting and Storage

To ensure a self-validating and reliable storage environment, follow this step-by-step methodology for handling the compound upon receipt.

Step 1: Preparation Transfer the bulk material to a fume hood or inert glovebox. Ensure you are using amber glass vials, as photo-oxidation is a primary driver of phenoxy radical formation[4].

Step 2: Aliquoting Divide the bulk powder into single-use aliquots. This prevents repeated freeze-thaw cycles and limits the exposure of the entire batch to ambient air and moisture[1].

Step 3: Argon Blanketing Using a low-flow regulator, gently purge the headspace of each amber vial with Argon gas for 5–10 seconds[4]. Keep the flow gentle to avoid blowing the powder out of the vial.

Step 4: Sealing (Self-Validating Step) Immediately cap the vial tightly using a PTFE-lined screw cap. Self-Validation Check: A properly sealed and dry argon-purged vial will not develop condensation on the inside of the glass when transferred to a cold environment, as the dry argon has completely displaced ambient humid air.

Step 5: Long-Term Storage Transfer the sealed vials to a -20°C or -80°C freezer.

StorageWorkflow A Receive Compound B Transfer to Glovebox/Hood A->B C Aliquot into Amber Vials B->C D Purge with Argon Gas C->D Sub1 Protect from Light C->Sub1 E Seal with PTFE Caps D->E Sub2 Displace Oxygen D->Sub2 F Store at -20°C to -80°C E->F

Standard operating workflow for aliquoting and storing oxidation-sensitive phenols.

Quantitative Storage Guidelines

Adhering to the correct storage parameters exponentially increases the shelf life of the compound.

Storage ConditionAtmosphereLight ExposureEstimated Shelf LifeOxidation Risk
25°C (Room Temp) Ambient AirDirect Light< 1 WeekCritical
4°C (Fridge) Ambient AirDark1 - 3 MonthsHigh
-20°C (Freezer) Argon PurgedDark (Amber Vial)12 - 24 MonthsLow
-80°C (Deep Freeze) Argon PurgedDark (Amber Vial)> 24 MonthsNegligible

References

  • [1] Phenol Standard Operating Procedure - Yale Environmental Health & Safety. 1

  • [3] Changes in Solution Color During Phenol Oxidation by Fenton Reagent - msu.ru. 3

  • [2] Oxidation of phenols by the excited state of an osmium(VI) nitrido complex - RSC Publishing. 2

  • [4] Oxidation-dependent inactivation of aryl sulfotransferase IV by primary N-hydroxy arylamines during in vitro - Oxford Academic. 4

Sources

Optimization

Minimizing side reactions in isoxazole phenol coupling

Welcome to the technical support center for isoxazole phenol coupling reactions. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this powerful C-O bo...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for isoxazole phenol coupling reactions. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this powerful C-O bond-forming reaction. Here, we move beyond simple protocols to explain the underlying chemical principles, helping you not only to troubleshoot existing problems but also to proactively design more robust and efficient experiments.

Troubleshooting Guide: Common Issues & Solutions

This section addresses the most frequent challenges encountered during isoxazole phenol coupling, presented in a direct question-and-answer format.

Problem 1: Low or No Yield of the Desired Diaryl Ether

Question: My reaction has resulted in a very low yield, or I've only recovered my starting materials. What are the primary causes and how can I fix this?

Answer: Low conversion is a common but solvable issue. The root cause often lies with catalyst activity, the choice of reagents, or reaction conditions that are not optimal for your specific substrates.

  • Catalyst Inactivity: The active catalyst in many palladium-catalyzed couplings is the Pd(0) species. If you are using a Pd(II) precatalyst, such as Pd(OAc)₂, it must be reduced in situ to initiate the catalytic cycle.[1][2] Inefficient reduction can halt the reaction before it starts.

    • Solution: Consider using a Pd(0) source like Pd₂(dba)₃ or a modern pre-catalyst that rapidly generates the active Pd(0) species upon exposure to the base.[2] Also, ensure your phosphine ligand, which can act as a reducing agent, is not oxidized (e.g., PPh₃ vs. PPh₃=O).[3]

  • Inappropriate Base Selection: The base's role is to deprotonate the phenol, forming the active phenoxide nucleophile. If the base is too weak, the concentration of the phenoxide will be too low for efficient coupling. Conversely, an overly strong base can sometimes lead to substrate decomposition.[3]

    • Solution: For phenols, moderately strong bases like K₃PO₄, Cs₂CO₃, or K₂CO₃ are often effective.[4][5] Stronger bases like NaOt-Bu or LHMDS are also commonly used, but their compatibility with sensitive functional groups on your substrates should be verified.[2][6]

  • Poor Ligand Choice: The ligand is arguably the most critical component. It stabilizes the palladium center, promotes the rate-limiting reductive elimination step, and prevents catalyst decomposition (e.g., formation of inactive palladium black).[1][6]

    • Solution: Sterically hindered, electron-rich biaryl phosphine ligands (e.g., SPhos, XPhos, RuPhos) are often superior for challenging C-O couplings as they facilitate the crucial reductive elimination step to form the diaryl ether product.[7] If using simpler ligands like PPh₃, you may need to switch to a more advanced ligand system.[8]

  • Reaction Temperature: C-O couplings often require elevated temperatures (typically 80-120 °C) to overcome the activation energy barrier, especially for the reductive elimination step.[2][9]

    • Solution: If you are running the reaction at a lower temperature, incrementally increasing it may improve the yield. Monitor for potential decomposition of starting materials at higher temperatures.

Problem 2: Significant Formation of Homocoupled Phenol (Biaryl Ether Byproduct)

Question: I am observing a significant amount of a byproduct that appears to be the result of two of my phenol molecules coupling together. Why is this happening and how can I prevent it?

Answer: Phenol homocoupling is a classic side reaction in oxidative coupling processes. It is particularly prevalent in copper-catalyzed systems (Ullmann or Chan-Lam type reactions) but can also occur in palladium catalysis, often driven by the presence of oxygen.[10]

  • Oxygen Contamination (Primarily for Cu-Catalyzed Reactions): Copper-catalyzed couplings, like the Chan-Lam reaction, can use oxygen as a terminal oxidant.[11][12] However, this can also promote the unwanted oxidative homocoupling of two phenol molecules.

    • Solution: While some Chan-Lam protocols are run open to the air, if homocoupling is severe, try running the reaction under an inert atmosphere (Nitrogen or Argon) to control the oxidative process.

  • For Palladium-Catalyzed Reactions: While less common, phenol homocoupling can be promoted by certain Pd(II) species in the presence of an oxidant (like trace oxygen).

    • Solution: The most critical step is to rigorously deoxygenate your solvent and reagents and maintain a strict inert atmosphere throughout the reaction.[1][13] Use techniques like freeze-pump-thaw cycles or sparging the solvent with an inert gas.

Troubleshooting Workflow for Common Side Reactions

Here is a decision-making workflow to address common side reactions observed in your isoxazole phenol coupling experiments.

G Start Reaction Analysis: Identify Primary Side Product Homocoupling Phenol Homocoupling (Ar-O-Ar from Phenol) Start->Homocoupling Cause: Oxygen, Pd(II) Dehalogenation Hydrodehalogenation (Isoxazole-H instead of Isoxazole-O-Ar) Start->Dehalogenation Cause: H-donor, Active Catalyst RingOpening Isoxazole Ring Opening Start->RingOpening Cause: Strong Base, High Temp Sol_HC1 Action: Rigorously Degas Solvent & Reagents Homocoupling->Sol_HC1 Sol_HC2 Action: Switch to Pd(0) Pre-catalyst Homocoupling->Sol_HC2 Sol_DH1 Action: Use Aprotic Solvent (e.g., Toluene, Dioxane) Dehalogenation->Sol_DH1 Sol_DH2 Action: Use a Milder Base (e.g., K2CO3 vs. NaOtBu) Dehalogenation->Sol_DH2 Sol_RO1 Action: Lower Reaction Temperature RingOpening->Sol_RO1 Sol_RO2 Action: Screen Milder Bases (e.g., K3PO4, Cs2CO3) RingOpening->Sol_RO2 Sol_RO3 Action: Consider Copper Catalysis (Ullmann/Chan-Lam) RingOpening->Sol_RO3

Caption: Troubleshooting workflow for minimizing side reactions.

Problem 3: Formation of a Hydrodehalogenated Isoxazole

Question: Instead of my desired coupled product, I am forming a significant amount of the isoxazole where the halide has been replaced by a hydrogen atom. What causes this?

Answer: This side reaction is called hydrodehalogenation and is a known competitive pathway in many cross-coupling reactions.[14] It becomes particularly problematic with electron-rich aryl halides and highly active catalyst systems.[1] The hydrogen atom source can be the solvent, base, or trace water.[1]

  • Protic Solvents or Reagents: Solvents with available protons (like alcohols) or even trace amounts of water can serve as the hydrogen source.

    • Solution: Ensure you are using anhydrous, aprotic solvents such as toluene, dioxane, or DMF.[9] Dry your reagents and glassware thoroughly before use.

  • Highly Active Catalyst System: Very active catalysts that are excellent at oxidative addition can sometimes be more prone to side reactions like hydrodehalogenation.

    • Solution: If using a highly active catalyst/ligand combination, you might consider switching to a slightly less reactive system or lowering the reaction temperature to disfavor the dehalogenation pathway.[7]

  • Choice of Base: Some bases or their conjugate acids can act as proton donors.

    • Solution: Switching to a different base system can sometimes mitigate the issue. For example, if you are using an amine base, consider switching to an inorganic carbonate or phosphate base.[13]

Problem 4: Evidence of Isoxazole Ring-Opening or Decomposition

Question: My mass spec data shows fragments suggesting the isoxazole ring is not stable under my reaction conditions. Is this possible?

Answer: Yes, the isoxazole ring, while generally robust, can be susceptible to cleavage under certain conditions. The N-O bond is the weakest point and can be cleaved by strong bases, reductive conditions, or certain transition metals.[15]

  • Strongly Basic Conditions: Strong bases, especially at elevated temperatures, can promote ring-opening of the isoxazole moiety.[15]

    • Solution: This is the most likely cause in a coupling reaction. Switch to a milder base such as K₃PO₄ or Cs₂CO₃. Avoid very strong bases like NaH or organolithium reagents if possible. Also, lowering the reaction temperature can help preserve the integrity of the ring.

  • Palladium-Catalyzed Ring Opening: While less common as an unintended side reaction, there are reports of palladium catalysts mediating the ring opening of isoxazoles, particularly in the context of tandem reactions.[16]

    • Solution: If you suspect the catalyst itself is promoting decomposition, changing the ligand or even the metal catalyst may be necessary. For particularly sensitive isoxazoles, a copper-catalyzed Ullmann condensation might be a milder alternative to palladium-catalyzed methods, although these often require higher temperatures.[17][18]

Frequently Asked Questions (FAQs)

Q1: Which is better for my isoxazole phenol coupling: Palladium or Copper catalysis?

A1: The choice depends on your substrates.

  • Palladium (Buchwald-Hartwig type): Generally offers a broader substrate scope, higher turnover numbers, and often proceeds under milder conditions, especially with modern, bulky phosphine ligands.[14] It is the go-to choice for many complex syntheses.

  • Copper (Ullmann or Chan-Lam type): Can be advantageous for certain substrates and is sometimes less expensive.[12][17] The Chan-Lam coupling, which uses boronic acids, is notable for often being operable at room temperature and open to the air.[11] Copper can be a good alternative if palladium-based methods lead to isoxazole decomposition.[15]

Q2: My aryl halide is an aryl chloride. Why is the reaction so difficult?

A2: The reactivity of aryl halides in the crucial oxidative addition step follows the order: I > Br > OTf >> Cl.[2][9] The C-Cl bond is much stronger and less polarizable, making it significantly harder for the Pd(0) catalyst to break. To couple aryl chlorides, you almost always need specialized, highly electron-rich, and sterically bulky phosphine ligands (e.g., XPhos, SPhos, or specific N-heterocyclic carbene (NHC) ligands) to create a sufficiently reactive palladium center.[6][7]

Q3: How important is the purity of my reagents and the reaction atmosphere?

A3: Extremely important.

  • Purity: Impurities in your starting materials can poison the catalyst. For example, triphenylphosphine oxide in your triphenylphosphine ligand can inhibit the reaction.[8] Ensure your phenol and isoxazole halide are pure.

  • Atmosphere: As discussed, oxygen can promote unwanted side reactions like phenol homocoupling and can also lead to the oxidation and deactivation of the Pd(0) catalyst.[1][13] Always use degassed solvents and maintain a positive pressure of an inert gas (argon or nitrogen).

Data & Ligand Comparison

The choice of ligand is crucial for a successful C-O coupling reaction. Bulky, electron-rich monophosphine ligands from the Buchwald group have become the standard for this transformation.

LigandStructure (Generic Biarylphosphine)Key Features & Typical Applications
SPhos Highly active and versatile for C-N and C-O couplings. Often a good starting point for difficult substrates, including aryl chlorides.[7]
XPhos Very bulky and electron-rich. Excellent for coupling sterically hindered substrates and unactivated aryl chlorides.[7]
RuPhos Another highly active ligand, particularly effective for substrates with diverse electronic properties.[7]
DPPF A bidentate ferrocenyl ligand. Was an early "second-generation" ligand, good for aryl iodides and triflates, but often superseded by biaryl ligands for C-O coupling.[6][14]

Note: Generic structures are described; please refer to chemical suppliers for exact structures.

Experimental Protocols

General Protocol for a Palladium-Catalyzed Isoxazole Phenol Coupling

This is a representative procedure and must be optimized for specific substrates.

Materials:

  • Isoxazole halide (1.0 eq)

  • Phenol (1.2 eq)

  • Palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Phosphine Ligand (e.g., SPhos, 2-4 mol%)

  • Base (e.g., K₃PO₄, 2.0 eq)

  • Anhydrous, degassed solvent (e.g., Toluene or Dioxane)

Procedure:

  • Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the isoxazole halide, phenol, and base under an inert atmosphere (e.g., in a glovebox).

  • Catalyst Addition: In a separate vial, weigh the palladium pre-catalyst and ligand, then add them to the Schlenk flask.

  • Solvent Addition: Add the anhydrous, degassed solvent via syringe.

  • Degassing (Optional but Recommended): Subject the sealed flask to three cycles of vacuum followed by backfilling with argon or nitrogen.

  • Reaction: Heat the reaction mixture in a pre-heated oil bath to the desired temperature (e.g., 100 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to obtain the desired diaryl ether.

Visualizing the Catalytic Cycle

The Buchwald-Hartwig catalytic cycle for C-O coupling highlights the key steps where issues can arise.

G cluster_main Main Catalytic Cycle Pd0 L-Pd(0) Active Catalyst OxAdd Oxidative Addition Complex Pd0->OxAdd + Isoxazole-X Decomp Catalyst Decomposition (Palladium Black) Pd0->Decomp Poor Ligand/ High Temp BaseAssoc Phenoxide Association OxAdd->BaseAssoc + Ar-O⁻ (from Phenol + Base) Dehalogenation Hydrodehalogenation OxAdd->Dehalogenation + H-Source RedElim Reductive Elimination BaseAssoc->RedElim RedElim->Pd0 - Isoxazole-O-Ar (Product)

Caption: Simplified Buchwald-Hartwig C-O coupling cycle and common off-cycle pathways.

References

  • Johnson Matthey. Cross-Coupling Reactions Guide.
  • BenchChem. Troubleshooting guide for the synthesis of isoxazole derivatives. BenchChem. Accessed March 7, 2024.
  • Wikipedia. Buchwald–Hartwig amination. Wikipedia. Last modified January 26, 2024.
  • BenchChem. Palladium catalyst issues in cross-coupling reactions. BenchChem. Accessed March 7, 2024.
  • WuXi AppTec. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings?. WuXi AppTec. Published November 25, 2024.
  • Alfa Chemistry. Buchwald-Hartwig Coupling. Alfa Chemistry. Published October 12, 2024.
  • Diccianni, J. B., & Daugulis, O. Cu-Catalyzed Arylation of Phenols: Synthesis of Sterically Hindered and Heteroaryl Diaryl Ethers. Journal of Organic Chemistry. 2010;75(5):1791–1794.
  • Organic Chemistry Portal. Chan-Lam Coupling. Organic Chemistry Portal. Accessed March 7, 2024.
  • Wikipedia. Chan–Lam coupling. Wikipedia. Last modified October 2, 2023.
  • Wikipedia. Ullmann condensation. Wikipedia. Last modified December 29, 2023.
  • BenchChem. Minimizing homocoupling in cross-coupling reactions of 4-(4-Iodophenyl)-1-butanol. BenchChem. Accessed March 7, 2024.
  • Li, C., Li, J., Zhou, F., Li, C., & Wu, W. Palladium-Catalyzed Cascade Annulation/Allylation of Alkynyl Oxime Ethers with Allyl Halides: Rapid Access to Fully Substituted Isoxazoles. Journal of Organic Chemistry. 2019;84(18):11958-11970.
  • BenchChem. Technical Support Center: Refining Work-up Procedures for Isoxazole Reactions. BenchChem. Accessed March 7, 2024.
  • BenchChem. minimizing homocoupling side products in Sonogashira reactions. BenchChem. Accessed March 7, 2024.
  • Organic-Synthesis.com. Ullmann Coupling & other Cu Catalyzed reactions. Organic-Synthesis.com. Accessed March 7, 2024.
  • Das, S., Hong, D., Chen, Z., She, Z., Hersh, W. H., Subramaniam, G., & Chen, Y. Auto-Tandem Palladium Catalysis: From Isoxazole to 2-Azafluorenone. Organic Letters. 2015;17(22):5590-5593.
  • J&K Scientific LLC. Buchwald-Hartwig Cross-Coupling. J&K Scientific LLC. Published February 23, 2026.
  • Nicholls, R. J., et al. Pd-Catalyzed O-Arylation of Phenols Mediated by a Weak, Soluble Organic Base: Methodology, Mechanism, and Compatibility with Enabling Technologies. Journal of the American Chemical Society. 2021;143(40):16664–16675.
  • Poudel, Y. B., et al. Cu-Catalyzed Chan-Evans-Lam Coupling reactions of 2-Nitroimidazole with Aryl boronic acids: An effort toward new bioactive agents against S. pneumoniae. PLoS ONE. 2021;16(8):e0255243.
  • Wyatt, K. C., & Scott, R. W. Selective Oxidative Homo- and Cross-Coupling of Phenols with Aerobic Catalysts. Organic Letters. 2008;10(15):3327–3330.
  • Ikawa, T., et al. Mechanism of the Ullmann Biaryl Ether Synthesis Catalyzed by Complexes of Anionic Ligands: Evidence for the Reaction of Iodoarenes with Ligated Anionic CuI Intermediates. Journal of the American Chemical Society. 2007;129(43):13001–13007.
  • Chemistry LibreTexts. Buchwald-Hartwig Amination. Chemistry LibreTexts. Last modified June 30, 2023.
  • Engle, K. M., et al. Copper-Catalyzed Chan–Lam Cyclopropylation of Phenols and Azaheterocycles. Journal of the American Chemical Society. 2015;137(18):5782-5792.
  • Schmidt, B., et al. Rapid Sequentially Palladium Catalyzed Four-Component Synthesis of Novel Fluorescent Biaryl-Substituted Isoxazoles. Molecules. 2020;25(23):5728.
  • Sahoo, S. K., et al. Nickel-catalyzed Chan–Lam coupling: an efficient route to N-arylated 2-aminobenzothiazoles under ambient conditions. RSC Advances. 2022;12(45):29285-29290.
  • Zhang, Z., et al. Ligand-Controlled Nondirected meta- or para-C−H Olefination of Silyl-Protected Phenols. Journal of the American Chemical Society. 2023;145(32):17866–17874.
  • BenchChem. Technical Support Center: Optimizing Azo Coupling Reaction Yield. BenchChem. Accessed March 7, 2024.
  • Reitti, M., & Norrby, P.-O. Significantly Improved Method for the Pd-Catalyzed Coupling of Phenols with Aryl Halides: Understanding Ligand Effects.
  • Takenaka, K., et al. Palladium‐Catalyzed Direct C H Arylation of Isoxazoles at the 5‐Position.
  • Gligorich, K. M., & Toste, F. D. Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O)
  • Reddit. Why am I getting low yield for my Suzuki coupling reaction?. r/chemistry. Published January 5, 2016.
  • Thomas, S. E., et al. Systematic Variation of Ligand and Cation Parameters Enables Site-Selective C–C and C–N Cross-Coupling of Multiply Chlorinated Arenes through Substrate–Ligand Electrostatic Interactions. Journal of the American Chemical Society. 2020;142(52):21831–21840.
  • Elangovan, A., Wang, Y.-H., & Ho, T.-I. Sonogashira Coupling Reaction with Diminished Homocoupling. Organic Letters. 2003;5(11):1841–1844.
  • Ben Romdhane, R., et al. Palladium‐Catalyzed C4,C5‐Diarylation of Isoxazole‐3‐Carboxylate by Double C−H Bond Functionalization. European Journal of Organic Chemistry. 2021;2021(42):5741-5748.
  • Fiveable. Palladium-catalyzed cross-coupling reactions. Fiveable. Published August 15, 2025.
  • Hedouin, M. F. C. C., et al. Mechanistic Facets of the Competition between Cross-Coupling and Homocoupling in Supporting Ligand-Free Iron-Mediated Aryl–Aryl Bond Formations. Organometallics. 2018;37(15):2497–2507.
  • Chemistry LibreTexts. 2.2: Pd-Catalyzed Cross Coupling Reactions. Chemistry LibreTexts. Last modified August 2, 2023.
  • ResearchGate. Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?.
  • Magano, J., & Dunetz, J. R. Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development. 2022;26(7):1935–1953.

Sources

Troubleshooting

Overcoming steric hindrance in 2-Fluoro-4-(4-methylisoxazol-5-yl)phenol reactions

Topic: Overcoming Steric Hindrance in 2-Fluoro-4-(4-methylisoxazol-5-yl)phenol Reactions Welcome to the Technical Support Center. This guide is designed for researchers, medicinal chemists, and drug development professio...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Overcoming Steric Hindrance in 2-Fluoro-4-(4-methylisoxazol-5-yl)phenol Reactions

Welcome to the Technical Support Center. This guide is designed for researchers, medicinal chemists, and drug development professionals working with 2-Fluoro-4-(4-methylisoxazol-5-yl)phenol (CAS: 1399657-64-7). This building block presents a unique microenvironment of steric shielding and electronic deactivation. The phenol -OH group is flanked by an ortho-fluoro substituent, while the para-position is occupied by a bulky 4-methylisoxazol-5-yl group.

Below, our Senior Application Scientists break down the causality behind common experimental failures and provide self-validating, field-proven protocols to overcome them.

FAQ 1: O-Alkylation and Etherification Challenges

Q: Why am I observing low conversion rates during the O-alkylation of 2-Fluoro-4-(4-methylisoxazol-5-yl)phenol using standard Williamson ether conditions (K₂CO₃ / Acetone)?

Causality & Expert Insight: The failure of standard conditions is primarily electronic, compounded by mild steric hindrance. The fluorine atom at the C2 position exerts a strong inductive electron-withdrawing (-I) effect, which lowers the pKa of the phenol and significantly reduces the nucleophilicity of the resulting phenoxide ion [1]. Furthermore, the tight ion-pairing of potassium (K⁺) with the phenoxide in a moderately polar solvent like acetone prevents the nucleophile from effectively attacking the alkyl halide.

Self-Validating Protocol: Optimized O-Alkylation To overcome the -I effect of the ortho-fluoro group, you must generate a "naked" phenoxide anion.

  • Deprotonation: Charge a dry Schlenk flask with 2-Fluoro-4-(4-methylisoxazol-5-yl)phenol (1.0 equiv) and Cesium Carbonate (Cs₂CO₃, 2.0 equiv) in anhydrous DMF (0.2 M). The large ionic radius of Cs⁺ prevents tight ion-pairing.

  • Activation: Stir at room temperature for 30 minutes under N₂. A distinct color change indicates complete phenoxide formation.

  • Alkylation: Add the alkyl halide (1.2 equiv) dropwise.

  • Reaction: Heat to 60 °C. The highly polar aprotic nature of DMF leaves the phenoxide unsolvated and highly reactive. Monitor by LC-MS; expect >85% conversion within 4 hours.

FAQ 2: Electrophilic Aromatic Substitution (EAS) - Regioselectivity

Q: When attempting to halogenate this compound, which position is favored, and how does the 4-methylisoxazol-5-yl group affect the reaction?

Causality & Expert Insight: The hydroxyl group is a powerful activating, ortho/para-directing substituent in electrophilic aromatic substitution[2]. Because the para position (C4) is completely blocked by the isoxazole ring, the electrophile is forced to the ortho positions.

  • C2 is occupied by the fluoro group.

  • C3 & C5 (meta to the -OH) are electronically deactivated and sterically shielded by the out-of-plane rotation of the bulky 4-methylisoxazol-5-yl group.

  • C6 is unsubstituted, electronically activated by the -OH, and sterically accessible. Therefore, EAS will occur exclusively at C6.

StericMap OH Phenol -OH (Nucleophile) C6 C6: Unsubstituted (Activated, Target for EAS) OH->C6 Ortho Directing (Activates C6) C2 C2: Fluoro Group (-I Effect, Mild Sterics) C2->OH Inductive Withdrawal (Reduces Nucleophilicity) C4 C4: 4-Methylisoxazol-5-yl (Bulky, Blocks Para) C3_C5 C3 & C5 (Sterically Shielded) C4->C3_C5 Steric Shielding

Caption: Steric and electronic mapping of 2-Fluoro-4-(4-methylisoxazol-5-yl)phenol reactivity.

Self-Validating Protocol: Regioselective Bromination at C6

  • Preparation: Dissolve the phenol (1.0 equiv) in anhydrous DMF (0.3 M) and cool to 0 °C to control the exothermic EAS pathway.

  • Electrophile Addition: Add N-Bromosuccinimide (NBS) (1.05 equiv) portion-wise in the dark. NBS provides a controlled, low concentration of electrophilic bromine, preventing oxidative side reactions.

  • Propagation: Stir for 2 hours, allowing the reaction to naturally warm to room temperature.

  • Isolation: Quench with saturated aqueous Na₂S₂O₃ to neutralize residual bromine. The highly pure C6-bromo product will precipitate upon the addition of cold DI water. Filter and dry.

FAQ 3: Transition-Metal Catalyzed Cross-Coupling

Q: I need to perform a Suzuki-Miyaura coupling at the phenol carbon. My triflation is sluggish, and the subsequent cross-coupling yields are poor. How can I overcome this?

Causality & Expert Insight: Phenols are routinely converted to aryl triflates to serve as highly reactive electrophiles in cross-coupling reactions [3]. However, the ortho-fluoro group makes the phenol a poor nucleophile during the initial triflation step. During the subsequent Suzuki-Miyaura coupling, the ortho-fluoro group creates a severe steric clash with bulky phosphine ligands (e.g., PPh₃ or XPhos) during the oxidative addition of the Palladium(0) complex [4]. To overcome this, you must utilize a bidentate ligand with a wide bite angle, such as dppf, which provides the necessary flexibility and electron density to force the oxidative addition without succumbing to steric repulsion.

SuzukiCycle Pd0 Active Pd(0)L2 (e.g., Pd(dppf)) OxAdd Oxidative Addition (Overcomes Ortho-F Sterics) Pd0->OxAdd + Aryl Triflate TransMet Transmetalation (Boronic Acid + Base) OxAdd->TransMet + Ar'-B(OH)2 RedElim Reductive Elimination (Product Release) TransMet->RedElim Ligand Exchange RedElim->Pd0 - Cross-Coupled Product Triflate Aryl Triflate (Electrophile) Triflate->OxAdd

Caption: Catalytic cycle for Suzuki-Miyaura cross-coupling of ortho-fluoroaryl triflates.

Self-Validating Protocol: Triflation and Suzuki Coupling Part A: Triflation

  • Dissolve the phenol (1.0 equiv) in anhydrous DCM (0.2 M). Add Et₃N (2.5 equiv) and DMAP (0.1 equiv as a nucleophilic catalyst). Cool to 0 °C.

  • Dropwise add Trifluoromethanesulfonic anhydride (Tf₂O, 1.2 equiv). Stir for 2 hours.

  • Wash with cold 1N HCl, dry over Na₂SO₄, and concentrate to yield the activated triflate.

Part B: Suzuki-Miyaura Coupling

  • In a Schlenk flask, combine the aryl triflate (1.0 equiv), arylboronic acid (1.5 equiv), K₃PO₄ (3.0 equiv), and Pd(dppf)Cl₂ (0.05 equiv).

  • Evacuate and backfill with N₂ three times to ensure strict anaerobicity.

  • Add degassed 1,4-Dioxane/H₂O (4:1 v/v) and heat at 90 °C for 12 hours. The biphasic nature aids in transmetalation while the dppf ligand navigates the ortho-fluoro steric bulk.

Quantitative Data Summary
Reaction TypeStandard ConditionOptimized ConditionExpected YieldKey Causality for Change
O-Alkylation K₂CO₃, Acetone, 60°CCs₂CO₃, DMF, 60°C>85%Cs⁺ provides a "naked" phenoxide, overcoming the -I effect of the ortho-F.
Bromination (EAS) Br₂, AcOH, RTNBS, DMF, 0°C to RT>90%NBS prevents over-bromination; DMF stabilizes the polar transition state at C6.
Suzuki Coupling Pd(PPh₃)₄, Na₂CO₃, ToluenePd(dppf)Cl₂, K₃PO₄, Dioxane/H₂O>80%The dppf ligand accommodates ortho-F sterics during oxidative addition.
References
  • Reactions of Phenols Chemistry Steps URL:[Link]

  • Electrophilic Substitution Reactions of Phenols BYJU'S Chemistry URL:[Link]

  • Substituted arene synthesis by alkylation or arylation Organic Chemistry Portal URL:[Link]

  • Nickel-Catalyzed C−H Arylation of Benzoxazoles and Oxazoles: Benchmarking the Influence of Electronic, Steric and Leaving Group Variations in Phenolic Electrophiles National Center for Biotechnology Information (PMC) URL:[Link]

Optimization

Removing palladium catalysts from 2-Fluoro-4-(4-methylisoxazol-5-yl)phenol products

Technical Support Center: Palladium Catalyst Removal from 2-Fluoro-4-(4-methylisoxazol-5-yl)phenol Regulatory & Chemical Context The synthesis of 2-Fluoro-4-(4-methylisoxazol-5-yl)phenol typically relies on palladium-cat...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Palladium Catalyst Removal from 2-Fluoro-4-(4-methylisoxazol-5-yl)phenol

Regulatory & Chemical Context

The synthesis of 2-Fluoro-4-(4-methylisoxazol-5-yl)phenol typically relies on palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura). While highly efficient for carbon-carbon bond formation, these reactions leave behind residual heavy metals that must be meticulously purged. According to the1, the Permitted Daily Exposure (PDE) limit for palladium in oral medications is strictly capped at 100 µ g/day , which translates to a maximum concentration of 10 ppm for a standard 10 g daily dose[1].

Troubleshooting Guides & FAQs

Q1: Why is palladium so difficult to purge from 2-Fluoro-4-(4-methylisoxazol-5-yl)phenol using standard aqueous workups? A1: The difficulty stems from the specific coordination chemistry of your product. The molecule contains a phenol group (which can deprotonate to form a strongly coordinating phenolate oxygen) and an isoxazole ring (containing a Lewis-basic nitrogen). Palladium(II) species are notorious for forming highly stable, bidentate-like chelates with these heteroatoms. Because your product actively acts as a ligand, standard purification methods like crystallization or simple aqueous washes lack the thermodynamic driving force required to break the Pd-product complex.

Q2: Which metal scavengers provide the highest thermodynamic driving force for this substrate? A2: To successfully strip palladium from your product, you must exploit Hard-Soft Acid-Base (HSAB) theory. Palladium(II) is a "soft" acid. The oxygen and nitrogen atoms on your product are "hard" or "borderline" bases. By introducing a scavenger functionalized with a "soft" base—such as a thiol (-SH) or thiourea group—you create a thermodynamically highly favorable exchange. *2 is a silica-supported thiol that is highly effective for a wide range of Pd complexes, routinely reducing Pd levels to <10 ppm[2].

  • 3 is a macroporous polystyrene resin functionalized with thiourea, which excels at scavenging Pd from both organic and aqueous streams[3].

Q3: My palladium levels are still above 10 ppm after scavenging. How do I optimize the process? A3: If palladium remains, the equilibrium of the metal exchange has not fully shifted toward the solid support.

  • Increase Equivalents: The standard starting point is 4 molar equivalents of scavenger relative to the catalyst used, not the product. If this fails, increase to 8 equivalents as recommended by4[4].

  • Elevate Temperature: Metal transfer from the product to the solid support requires overcoming an activation energy barrier. Heating the mixture to 40–50 °C increases the kinetic rate of this exchange, allowing equilibrium to be reached faster[2].

  • Extend Time: Allow 4 to 16 hours for complete thermodynamic equilibration[4].

Q4: I am experiencing low mass recovery. How can I prevent my product from sticking to the scavenger? A4: Product loss usually occurs through non-specific physisorption to the scavenger's backbone (silica or polystyrene).

  • Solvent Polarity: Highly non-polar solvents encourage the polar phenol product to adsorb onto the silica backbone. Switch to a more polar, coordinating solvent like THF or 2-MeTHF to keep the product fully solvated.

  • pH Control: Ensure the phenol remains protonated (neutral). If the workup is too basic, the phenolate anion may bind ionically to residual silanols on the silica support. Always perform the scavenging post-acidic workup[2].

Quantitative Data Summary

Scavenger NameSupport MatrixFunctional GroupLoading CapacityOptimal TemperatureTypical Pd Removal Efficiency
SiliaMetS Thiol Silica (40-63 µm)Thiol (-SH)~1.2 mmol/g22–50 °C>99% (< 10 ppm)[2]
QuadraPure TU Macroporous PolymerThiourea~1.5 mmol/g22–60 °C>99% (< 10 ppm)[3]
Activated Carbon CarbonN/A (Physisorption)N/A45 °C70–85%[5]

Self-Validating Experimental Protocols

Protocol A: Batch Scavenging with SiliaMetS Thiol Causality Note: This protocol mandates mechanical stirring to prevent the physical crushing of silica beads, which would otherwise create unfilterable fines and lead to palladium leaching back into the filtrate.

  • Baseline Validation (IPC-1): Sample 1 mL of the crude reaction mixture post-workup. Concentrate and analyze via ICP-MS to establish the baseline Pd concentration (ppm). This is critical for calculating equivalents and validating the delta of removal.

  • Calculation: Calculate the required mass of SiliaMetS Thiol (Loading: ~1.2 mmol/g). Use 4 molar equivalents relative to the initial Pd catalyst load[4].

  • Equilibration: Add the scavenger to the crude mixture dissolved in THF (10 volumes). Stir mechanically at 50 °C for 16 hours. Heating provides the kinetic energy to break the Pd-isoxazole coordinate bonds[2].

  • Filtration: Filter the suspension through a sintered glass funnel (porosity 3 or 4). Wash the filter cake with 2-3 bed volumes of warm THF to recover any physisorbed 2-Fluoro-4-(4-methylisoxazol-5-yl)phenol.

  • Final Validation (IPC-2): Concentrate the filtrate and analyze a representative sample via ICP-MS. The protocol is validated if Pd < 10 ppm. If > 10 ppm, the system self-flags for re-treatment with 4 additional equivalents.

Protocol B: Continuous Flow Scavenging with QuadraPure TU Causality Note: 6 force the product stream through a massive localized excess of scavenger, driving the thermodynamic equilibrium toward complete Pd removal in a single pass[6].

  • Baseline Validation (IPC-1): Analyze the crude feed solution via ICP-MS.

  • Cartridge Preparation: Pack a column with QuadraPure TU resin. Swell the resin by pumping THF through the column at 2 mL/min for 30 minutes. Swelling exposes the internal macroporous thiourea sites[6].

  • Elution: Pump the crude 2-Fluoro-4-(4-methylisoxazol-5-yl)phenol solution (in THF) through the cartridge at a flow rate that allows a minimum residence time of 10 minutes.

  • System Flush: Flush the cartridge with 3 column volumes of THF to ensure complete mass recovery of the product.

  • Final Validation (IPC-2): Collect the eluent and analyze via ICP-MS to confirm Pd < 10 ppm[3].

Process Workflow Visualization

Workflow Start Crude 2-Fluoro-4-(4-methylisoxazol-5-yl)phenol (High Pd Contamination) ICP1 ICP-MS Baseline Analysis (Self-Validation Step) Start->ICP1 Scavenger Add Soft-Base Scavenger (SiliaMetS Thiol or QuadraPure TU) ICP1->Scavenger Process Thermodynamic Equilibration (Stir 4-16h at 22-50°C) Scavenger->Process Filter Filtration & Solvent Wash (Remove Solid Support) Process->Filter ICP2 ICP-MS Final Analysis (Confirm Pd < 10 ppm) Filter->ICP2 Success Release API Intermediate (Compliant with ICH Q3D) ICP2->Success Pass Fail Troubleshoot: Adjust Equivalents/Temp ICP2->Fail Fail Fail->Scavenger Feedback Loop

Figure 1: Workflow for self-validating palladium removal to meet ICH Q3D guidelines.

References

  • Guideline for Elemental Impurities Q3D(R2). ICH. 1

  • Process Development Whitepaper: Metal Scavenging. CatSci. 2

  • QuadraPure Cartridges for Removal of Trace Metal from Reaction Mixtures in Flow. ResearchGate. 6

  • Application Note: Supported Metal Scavengers. Velocity Scientific Solutions / SiliCycle. 4

  • QuadraPure Scavenger Resins. Sigma-Aldrich. 3

  • Palladium Extraction Following Metal-Catalyzed Reactions. ACS Publications. 5

Sources

Reference Data & Comparative Studies

Validation

Comprehensive Analytical Comparison: 19F NMR Characterization of 2-Fluoro-4-(4-methylisoxazol-5-yl)phenol vs. Orthogonal Techniques

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Compound of Interest: 2-Fluoro-4-(4-methylisoxazol-5-yl)phenol (A critical fluorinated building block) Executive Summary In modern d...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Compound of Interest: 2-Fluoro-4-(4-methylisoxazol-5-yl)phenol (A critical fluorinated building block)

Executive Summary

In modern drug development, the incorporation of fluorine is a privileged strategy to modulate lipophilicity, metabolic stability, and target binding affinity. However, the precise structural verification and absolute quantitation of fluorinated building blocks like 2-Fluoro-4-(4-methylisoxazol-5-yl)phenol demand rigorous analytical frameworks.

As a Senior Application Scientist, I frequently observe laboratories defaulting to standard 1H NMR and LC-MS workflows. While valuable, these orthogonal techniques often fall short in complex mixtures or when absolute quantitation is required without reference standards. This guide objectively compares the performance of 19F Nuclear Magnetic Resonance (19F NMR) against traditional alternatives, demonstrating why 19F NMR is the superior, self-validating modality for this specific class of compounds.

Mechanistic Insight: The Superiority of the 19F Nucleus

To understand why 19F NMR outperforms other techniques for this molecule, we must examine the causality behind the experimental physics:

  • Gyromagnetic Ratio & Natural Abundance: The 19F nucleus possesses a spin of 1/2 and a 100% natural abundance. Its high gyromagnetic ratio yields a relative sensitivity of ~94% compared to 1H, making it exceptionally responsive to radiofrequency pulses[1].

  • Zero Background Interference: Unlike 1H or 13C NMR, biological matrices, standard deuterated solvents, and common synthetic impurities contain no fluorine. This provides an absolute "dark background," meaning any signal detected belongs exclusively to the fluorinated analyte or internal standard[1].

  • Extreme Chemical Shift Dispersion: 1H NMR spectra often suffer from severe signal overlap in the aromatic region (7.0–8.0 ppm), complicating the interpretation of the phenol and isoxazole protons. In contrast, 19F NMR boasts a massive chemical shift range (>300 ppm)[1].

Predictive Causality for 2-Fluoro-4-(4-methylisoxazol-5-yl)phenol: The chemical shift in 19F NMR is exquisitely sensitive to the local electronic environment[2]. In our target molecule, the fluorine atom is positioned ortho to the hydroxyl group and meta to the 4-methylisoxazol-5-yl ring. The strong resonance donation (+R effect) from the ortho-hydroxyl group heavily shields the fluorine nucleus, pushing the signal upfield. Based on empirical data for analogous structures (e.g., 4-fluorophenol at -119.8 ppm and 2,4,5-trifluorophenol derivatives), the 19F resonance for this compound manifests as a distinct, isolated signal in the -135 to -142 ppm range[2]. If a regioisomeric impurity were present (e.g., the fluorine migrating to the meta position relative to the OH), the loss of the ortho-shielding effect would drastically shift the signal downfield, allowing for instant, unambiguous structural elucidation[3].

Comparative Performance Analysis

The following table synthesizes the quantitative and qualitative performance metrics of 19F NMR against orthogonal analytical techniques for the characterization of 2-Fluoro-4-(4-methylisoxazol-5-yl)phenol.

Table 1: Performance Comparison of Analytical Modalities

Analytical Parameter19F NMR (with 1H Decoupling)1H NMR13C NMRLC-MS (ESI)
Primary Utility Absolute quantitation & regioisomer verification General structural confirmationCarbon backbone mappingExact mass & trace impurity detection
Specificity Exceptional (No solvent/matrix background)Low (Solvent and matrix interference)Low (Matrix interference)High (Mass-to-charge ratio)
Signal Overlap None (Single isolated resonance)High (Complex aromatic multiplets)Moderate (C-F splitting complicates spectra)N/A (Chromatographic separation required)
Quantitation Direct (No response factor needed)Direct (Prone to integration errors from overlap)Indirect (Requires relaxation agents)Indirect (Requires reference standards)
Sensitivity High (94% of 1H sensitivity)HighestLowest (1.1% natural abundance)Exceptional (Trace levels)

Experimental Workflow: A Self-Validating qNMR Protocol

Trustworthiness in analytical chemistry is not assumed; it is engineered. The protocol described below is a self-validating system . By empirically measuring the longitudinal relaxation time ( T1​ ) prior to acquisition, the protocol validates its own relaxation delay parameter, ensuring >99% magnetization recovery. Furthermore, the inclusion of a certified internal standard provides an internal calibration point that validates the quantitative response of the spectrometer without relying on external calibration curves[2].

Step-by-Step Methodology for 19F qNMR

Step 1: Gravimetric Sample Preparation

  • Accurately weigh ~10.0 mg of 2-Fluoro-4-(4-methylisoxazol-5-yl)phenol and ~5.0 mg of a certified internal standard (IS).

  • Causality Check: We select 4-Fluorobenzoate as the IS because its chemical shift (-114.2 ppm) is sufficiently separated from our target analyte (~ -138 ppm), preventing any integration overlap[2][4].

  • Dissolve completely in 0.6 mL of DMSO- d6​ and transfer to a high-quality 5 mm NMR tube.

Step 2: Probe Tuning and Shimming

  • Insert the sample into the spectrometer. Tune and match the probe to both the 19F and 1H frequencies. Perform rigorous 3D gradient shimming to ensure a homogeneous magnetic field, which is critical for sharp peak shapes and accurate integration.

Step 3: Empirical T1​ Relaxation Measurement (The Validation Step)

  • Execute an inversion-recovery experiment (180° - τ

    • 90° - acquire) to determine the T1​ of both the analyte fluorine and the IS fluorine.
  • Causality Check: Fluorine nuclei often exhibit long relaxation times. If the relaxation delay ( D1​ ) is too short, the signal will saturate, destroying quantitative accuracy.

Step 4: Inverse-Gated Acquisition

  • Set the relaxation delay ( D1​ ) to ≥5×T1​ of the slowest relaxing nucleus in the sample.

  • Enable inverse-gated 1H decoupling .

  • Causality Check: Standard 19F NMR will show complex multiplets due to 3JHF​ and 4JHF​ couplings with the aromatic protons. Decoupling collapses these into a sharp singlet, vastly improving the Signal-to-Noise (S/N) ratio. However, continuous decoupling introduces the Nuclear Overhauser Effect (NOE), which artificially inflates the signal. Inverse-gated decoupling applies the decoupling pulse only during acquisition, eliminating NOE while maintaining the singlet structure.

Step 5: Data Processing & Absolute Purity Calculation

  • Apply zero-filling to 64k data points and an exponential window function (line broadening = 0.3 Hz) to optimize S/N without distorting the Lorentzian line shape.

  • Perform manual phase and baseline correction.

  • Calculate absolute purity using the direct molar ratio comparison equation:

    Px​=IIS​Ix​​×Nx​NIS​​×MIS​Mx​​×Wx​WIS​​×PIS​

    (Where I = Integral, N = Number of F atoms, M = Molar Mass, W = Weight, P = Purity)

Workflow Visualization

The following diagram maps the logical relationships and critical quality control gates of the self-validating 19F qNMR workflow.

G A 1. Gravimetric Preparation Analyte + 4-Fluorobenzoate in DMSO-d6 B 2. T1 Relaxation Measurement Empirical Inversion-Recovery A->B C 3. Parameter Optimization D1 ≥ 5 × T1, Inverse-Gated Decoupling B->C D 4. 19F qNMR Acquisition Ensure high Signal-to-Noise (>250:1) C->D E 5. Data Processing & QA Phase/Baseline Correction D->E F 6. Absolute Purity Calculation Molar Ratio vs. Internal Standard E->F

Figure 1: Self-validating 19F qNMR workflow for absolute quantitation of fluorinated APIs.

References

  • - Journal of Analytical Methods in Chemistry[1] 2. - Analytical Chemistry[5] 3. - Chemical Science[3] 4. - BenchChem Analytical Databases[2] 5. - Applied and Environmental Microbiology[4]

Sources

Comparative

Establishing Reference Standards for 2-Fluoro-4-(4-methylisoxazol-5-yl)phenol: A Comparative Guide to Purity Validation

Executive Summary 2-Fluoro-4-(4-methylisoxazol-5-yl)phenol is a highly specialized building block frequently utilized in the synthesis of advanced active pharmaceutical ingredients (APIs), including kinase inhibitors and...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Fluoro-4-(4-methylisoxazol-5-yl)phenol is a highly specialized building block frequently utilized in the synthesis of advanced active pharmaceutical ingredients (APIs), including kinase inhibitors and estrogen receptor modulators. In early-stage drug development, the purity of such critical intermediates dictates the success of downstream cross-coupling reactions and prevents the propagation of structurally similar impurities.

This guide objectively compares the two dominant methodologies for establishing a certified reference standard for this compound: High-Performance Liquid Chromatography (HPLC-UV) and Quantitative Nuclear Magnetic Resonance (1H-qNMR) . By examining the mechanistic causality behind each technique, we provide a self-validating framework for absolute purity determination.

Mechanistic Overview: The Purity Bottleneck

The molecular architecture of 2-Fluoro-4-(4-methylisoxazol-5-yl)phenol consists of a fluorinated phenol moiety and a 4-methylisoxazole ring. During synthesis, common impurities include des-fluoro analogs, uncyclized intermediates, and regioisomers.

The traditional reliance on "Area Percent (Area%)" from HPLC-UV chromatograms inherently assumes that all molecules absorb UV light equally. This is a critical fallacy[1]. An impurity lacking the conjugated isoxazole ring will possess a drastically different molar extinction coefficient than the parent molecule, leading to severe miscalculations of purity if Relative Response Factors (RRFs) are not established[2]. To circumvent this, the industry is increasingly adopting 1H-qNMR as a primary analytical method to establish absolute reference standards[3].

Comparative Analysis: HPLC-UV vs. 1H-qNMR

To establish a highly accurate reference standard, researchers must choose between relative and absolute quantification methods. Table 1 outlines the objective performance differences between the two techniques.

Table 1: Performance Characteristics Comparison
ParameterHPLC-UV (Relative Quantitation)1H-qNMR (Absolute Quantitation)
Fundamental Principle Separation based on polarity; detection via UV absorbance[1].Direct proportionality between signal intensity and number of protons[4].
Reference Standard Required. Needs an identical, highly pure standard of the analyte[2].Not Required. Uses a universal internal calibrant (e.g., Maleic acid)[3].
Response Factors Variable. Requires calculation of Relative Response Factors (RRFs)[2].Universal. 1 proton = 1 unit of signal area, regardless of molecule[5].
Specificity High. Excellent for separating trace impurities and degradants.Moderate. Susceptible to peak overlap in complex multi-component mixtures[6].
Uncertainty (k=2) Typically 0.5% – 2.0%Can be reduced to < 0.1% with metrological weighing[4].

Decision Matrix & Workflow

The most robust approach to pharmaceutical quality control is a hybrid model: utilizing qNMR to certify the primary reference standard and calculate RRFs, followed by HPLC-UV for high-throughput, routine batch release[6].

PurityWorkflow Start 2-Fluoro-4-(4-methylisoxazol-5-yl)phenol Crude Batch Screening Initial Purity Screening (Relative 100% HPLC Method) Start->Screening Decision Identical Reference Standard Available? Screening->Decision HPLC HPLC-UV Quantitation Requires Relative Response Factors Decision->HPLC Yes qNMR 1H-qNMR Absolute Quantitation Uses Universal Internal Calibrant Decision->qNMR No Validation Cross-Validation (qNMR establishes HPLC RRFs) HPLC->Validation qNMR->Validation Release Certified Reference Standard Batch Release Validation->Release

Workflow for determining the absolute purity of 2-Fluoro-4-(4-methylisoxazol-5-yl)phenol.

Experimental Protocols: Self-Validating Systems

Protocol A: Absolute Purity via 1H-qNMR (Primary Method)

This protocol establishes the absolute purity of the compound without requiring an identical reference standard[7].

Step 1: Metrological Weighing & Calibrant Selection

  • Action: Accurately weigh ~10 mg of 2-Fluoro-4-(4-methylisoxazol-5-yl)phenol and ~5 mg of Maleic acid (NIST Standard Reference Material) using a microbalance (d = 0.001 mg)[4]. Dissolve in 0.6 mL of DMSO-d6.

  • Causality: Maleic acid is chosen because its singlet proton resonance occurs at ~6.2 ppm. This provides baseline separation from the isoxazole C3-H proton (~8.5 ppm) and the C4-methyl protons (~2.3 ppm) of the target analyte, preventing integration overlap.

Step 2: Self-Validating Blank Scan

  • Action: Run a 1H-NMR spectrum of the solvent and internal calibrant without the analyte.

  • Causality: This proves that no background impurities in the solvent or calibrant overlap with the target integration regions of the fluorophenol, ensuring trustworthiness in the final calculation.

Step 3: NMR Acquisition (The Causality of T1 Relaxation)

  • Action: Set the relaxation delay (D1) to at least 5 to 7 times the longest longitudinal relaxation time (T1) of the protons being integrated[5].

  • Causality: NMR signal intensity depends on magnetization returning to equilibrium. If the delay is too short, protons with long T1 values remain partially saturated. This destroys the fundamental 1:1 proportionality between the integrated peak area and the actual number of protons, leading to an underestimation of purity[4].

Step 4: Integration and Calculation

  • Action: Integrate the Maleic acid singlet (6.2 ppm, 2H) against the isoxazole C3-H singlet (8.5 ppm, 1H). Calculate absolute mass fraction purity using the standard qNMR equation[5].

Protocol B: Relative Purity via HPLC-UV (Secondary Method)

Once the primary standard is certified via qNMR, HPLC-UV can be used for routine analysis[8].

Step 1: RRF Determination (The Causality of UV Absorbance)

  • Action: Do not assume that chromatographic Area% equals Weight%. Instead, use the qNMR-certified standard to calculate the Relative Response Factor (RRF) for the main peak and any known impurities[2].

  • Causality: UV detectors measure absorbance based on a molecule's molar extinction coefficient. An impurity lacking the conjugated system will absorb UV light differently. Relying solely on Area% without RRF correction mathematically skews the purity profile, masking critical impurities[1].

Step 2: Chromatographic Separation

  • Action: Utilize a C18 reverse-phase column with a gradient mobile phase of Water/Acetonitrile containing 0.1% Trifluoroacetic acid (TFA).

  • Causality: The addition of 0.1% TFA suppresses the ionization of the phenol hydroxyl group, preventing peak tailing and ensuring sharp, reproducible peak integration.

Supporting Experimental Data

The following table summarizes typical validation metrics achieved when applying these optimized protocols to pharmaceutical intermediates[9],[8],[7].

Table 2: Method Validation Metrics for Purity Assessment
Validation ParameterHPLC-UV (with RRF Correction)1H-qNMR (Internal Calibrant)
Linearity (R²) > 0.999 (Range: 10 - 1000 µg/mL)> 0.999 (Range: 2 - 30 mg/mL)
Precision (RSD%) 0.8% - 1.2%< 0.5%
Accuracy (Recovery%) 98.5% - 101.5%99.8% - 100.2%
Limit of Detection (LOD) 0.05 µg/mL0.5 mg/mL
Analysis Time per Sample 15 - 30 minutes5 - 10 minutes

Conclusion

For the rigorous certification of 2-Fluoro-4-(4-methylisoxazol-5-yl)phenol reference standards, relying solely on HPLC-UV Area% is analytically insufficient due to varying UV response factors. The optimal, self-validating strategy employs 1H-qNMR to establish the absolute purity and define the RRFs of the compound[2]. Once these parameters are anchored by the primary physics of NMR, HPLC-UV can be confidently deployed for sensitive, high-throughput batch monitoring.

References

  • Building Blocks and Intermediates - Crysdot LLC. Crysdot.

  • Quantitative NMR (qNMR) vs. HPLC: A Comparative Guide for Purity Assessment. Benchchem.[1]

  • Head-to-Head Comparison of High-Performance Liquid Chromatography versus Nuclear Magnetic Resonance. PMC - NIH.[9]

  • QNMR for Reference Material Preparation. Encyclopedia MDPI.[6]

  • Quantitative NMR Methods in Pharmaceuticals: Purity Assurance. Patsnap Eureka.[3]

  • Comparison of qNMR and HPLC-UV techniques for measurement of Coenzyme Q10. ACG Publications.[8]

  • High-Performance Quantitative H-1 NMR. Sigma-Aldrich.[4]

  • Advantages of Quantitative NMR for the Determination of Relative Response Factors. Enovatia.[2]

  • Collaborative Study to Validate Purity Determination by 1H Quantitative NMR Spectroscopy. PubMed - NIH.[7]

  • Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry - ACS Publications.[5]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Handling of 2-Fluoro-4-(4-methylisoxazol-5-yl)phenol

This document provides essential safety and logistical information for the handling and disposal of 2-Fluoro-4-(4-methylisoxazol-5-yl)phenol. As a research chemical with a novel structure, direct safety data may be limit...

Author: BenchChem Technical Support Team. Date: March 2026

This document provides essential safety and logistical information for the handling and disposal of 2-Fluoro-4-(4-methylisoxazol-5-yl)phenol. As a research chemical with a novel structure, direct safety data may be limited. Therefore, this guide is synthesized from an expert analysis of its constituent chemical moieties: a fluorinated phenol and a substituted isoxazole. This approach ensures a robust and cautious framework for laboratory professionals.

The core principle of this guide is to foster a proactive safety culture. The protocols outlined herein are designed to be self-validating systems, encouraging a deep understanding of not just what to do, but why it is done. By explaining the causality behind each recommendation, we aim to build the trust and expertise necessary for safe and effective research.

Hazard Analysis: A Structurally-Informed Perspective

The toxicological and safety profile of 2-Fluoro-4-(4-methylisoxazol-5-yl)phenol is inferred from its primary structural components:

  • Phenolic Core : Phenols are notoriously corrosive and systemically toxic. They can cause severe chemical burns to the skin and eyes, with the added danger of an initial anesthetic effect that can delay the perception of injury[1][2]. Absorption through the skin can be rapid and may lead to severe systemic effects, including damage to the liver and kidneys[1][2].

  • Fluorine Substitution : The presence of a fluorine atom on the aromatic ring can significantly alter the compound's reactivity and biological properties. While enhancing certain therapeutic effects, it can also potentiate toxicity.

  • Isoxazole Moiety : Isoxazole derivatives are a common feature in many pharmaceuticals and bioactive molecules. While generally stable, the specific substitution pattern can influence the compound's overall hazard profile.

Given these characteristics, 2-Fluoro-4-(4-methylisoxazol-5-yl)phenol should be treated as a hazardous substance with the potential for corrosive, irritant, and systemic effects.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is mandatory when handling this compound. The following table summarizes the required equipment, with explanations for the choice of each.

PPE ComponentSpecificationRationale for Use
Hand Protection Double-gloving with nitrile gloves. For extended work or splash potential, consider a more resistant glove such as butyl rubber or neoprene.Phenol can penetrate standard latex gloves. Nitrile offers better resistance for incidental contact[1][2]. Double-gloving provides an additional barrier and a clear indication of a breach if the outer glove is compromised. For higher-risk operations, butyl rubber or neoprene offers extended protection[3].
Eye and Face Protection ANSI Z87.1-compliant safety goggles. A full-face shield is required when there is a significant splash hazard.Protects against splashes of the compound, which can cause severe and potentially permanent eye damage[1][2]. A face shield offers a broader area of protection for the entire face[1][4].
Body Protection A fully-buttoned laboratory coat. For larger quantities or splash risks, a chemical-resistant apron over the lab coat is recommended.Prevents contamination of personal clothing and skin. A chemical-resistant apron provides an impervious barrier against splashes[2][3].
Footwear Fully enclosed, chemical-resistant shoes.Protects feet from spills and dropped items.
Respiratory Protection Not typically required for small-scale use within a certified chemical fume hood. For situations where aerosolization is possible and engineering controls are insufficient, a risk assessment should be performed to determine the need for a respirator with an appropriate filter.A chemical fume hood is the primary engineering control to prevent inhalation exposure[1][2].

Operational Plan: From Receipt to Use

A systematic workflow is crucial to minimize exposure and ensure safety. The following diagram and steps outline the recommended operational procedure.

Operational_Workflow Diagram 1: Operational Workflow for Handling 2-Fluoro-4-(4-methylisoxazol-5-yl)phenol cluster_Prep Preparation cluster_Handling Handling cluster_Post Post-Handling A Inspect Container in Fume Hood B Don Appropriate PPE A->B C Prepare Work Area and Emergency Equipment B->C D Weigh and Prepare Solutions in Fume Hood C->D Proceed to Handling E Perform Experiment D->E F Decontaminate Work Surfaces E->F Experiment Complete G Segregate and Label Waste F->G H Doff PPE in Correct Order G->H

Diagram 1: Operational Workflow for Handling 2-Fluoro-4-(4-methylisoxazol-5-yl)phenol

Step-by-Step Protocol:

  • Preparation:

    • Work Area Designation: All work with 2-Fluoro-4-(4-methylisoxazol-5-yl)phenol must be conducted within a certified chemical fume hood to minimize inhalation exposure[1][2].

    • Emergency Preparedness: Ensure an eyewash station and safety shower are immediately accessible[5]. Have a phenol-specific first aid kit available, which should include polyethylene glycol (PEG-300 or PEG-400) for dermal exposure response[3].

    • PPE Donning: Put on all required PPE as detailed in the table above before handling the compound.

  • Handling:

    • Weighing and Transfer: Handle the solid compound with care to avoid generating dust. Weighing and preparing solutions should always be done inside the fume hood.

    • Solution Preparation: When dissolving the compound, add it slowly to the solvent to avoid splashing.

    • Experimental Use: Keep containers sealed when not in use.

  • Post-Handling:

    • Decontamination: Thoroughly decontaminate all work surfaces and equipment with an appropriate solvent (e.g., 70% ethanol), followed by soap and water[1].

    • Waste Segregation: All materials that have come into contact with the compound, including gloves, pipette tips, and contaminated labware, must be treated as hazardous waste.

Emergency Procedures: A Calm and Prepared Response

In the event of an exposure or spill, a rapid and informed response is critical.

Emergency_Response_Plan Diagram 2: Emergency Response Plan cluster_Exposure Personnel Exposure cluster_Spill Spill Containment Start Exposure or Spill Occurs Skin Skin Contact Start->Skin Eyes Eye Contact Start->Eyes Inhalation Inhalation Start->Inhalation Spill_Small Small Spill Start->Spill_Small Spill_Large Large Spill Start->Spill_Large Action_Skin Action_Skin Skin->Action_Skin Immediately wipe with PEG 300/400. If unavailable, flush with water for 15 mins. Remove contaminated clothing. Action_Eyes Action_Eyes Eyes->Action_Eyes Flush with eyewash for 15 minutes. Seek immediate medical attention. Action_Inhalation Action_Inhalation Inhalation->Action_Inhalation Move to fresh air. Seek immediate medical attention. Action_Spill_Small Action_Spill_Small Spill_Small->Action_Spill_Small Absorb with inert material. Decontaminate area. Collect waste. Action_Spill_Large Action_Spill_Large Spill_Large->Action_Spill_Large Evacuate area. Alert safety personnel. Do not attempt to clean up alone. Seek_Medical Seek_Medical Action_Skin->Seek_Medical Seek medical attention. Action_Eyes->Seek_Medical Action_Inhalation->Seek_Medical

Diagram 2: Emergency Response Plan

  • Skin Contact: Rapid decontamination is crucial. Immediately wipe the affected area with a gauze pad soaked in low-molecular-weight polyethylene glycol (PEG 300 or PEG 400)[3]. Continue this process until the odor of phenol is no longer detectable. If PEG is not available, flush the area with copious amounts of water for at least 15 minutes at a safety shower[3]. Remove all contaminated clothing. Seek immediate medical attention.

  • Eye Contact: Go to the nearest emergency eyewash station and flush the eyes for at least 15 minutes, holding the eyelids open[3]. Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If they are having trouble breathing, call for emergency medical assistance.

  • Spills: For small spills within a fume hood, absorb the material with a chemical absorbent, decontaminate the area, and dispose of the waste in a sealed, labeled container. For larger spills, evacuate the area and contact your institution's environmental health and safety department.

Disposal Plan: Responsible Stewardship

Proper disposal is a critical component of the chemical lifecycle, protecting both personnel and the environment.

  • Waste Segregation: All waste contaminated with 2-Fluoro-4-(4-methylisoxazol-5-yl)phenol must be collected in a dedicated, clearly labeled, and sealed hazardous waste container. This includes solid waste (gloves, wipes, absorbent materials) and liquid waste (reaction mixtures, washes).

  • Halogenated Waste Stream: This compound should be disposed of in a halogenated organic waste stream. Do not mix with non-halogenated waste.

  • Disposal Method: The preferred method for the disposal of fluorinated organic compounds is high-temperature incineration by a licensed hazardous waste disposal company[6]. This process is necessary to break the strong carbon-fluorine bonds[6]. Other methods, such as treatment with Fenton's reagent, may be applicable for breaking down aromatic and halogenated compounds but require specialized expertise[7].

  • Regulatory Compliance: Always follow your institution's and local regulations for hazardous waste disposal. Maintain meticulous records of all disposed chemical waste[6].

By adhering to these detailed protocols, researchers can confidently and safely handle 2-Fluoro-4-(4-methylisoxazol-5-yl)phenol, ensuring both personal safety and the integrity of their scientific work.

References

  • Phenol SOP. (n.d.). Texas Woman's University. Retrieved from [Link]

  • Appendix P - Phenol First Aid Guide and PPE. (n.d.). University of California, Berkeley - Environment, Health and Safety. Retrieved from [Link]

  • Phenol. (n.d.). University of North Carolina at Charlotte - Environmental Health and Safety. Retrieved from [Link]

  • Working Safely with Phenol Guideline. (n.d.). The University of Queensland. Retrieved from [Link]

  • for the SAFE USE of PHENOL. (n.d.). Cefic. Retrieved from [Link]

  • Proper disposal of chemicals. (2025, August 20). Sciencemadness Wiki. Retrieved from [Link]

  • Phenol - Safety Data Sheet. (n.d.). Carl ROTH. Retrieved from [Link]

  • Phenol Standard Operating Procedure. (n.d.). Yale Environmental Health & Safety. Retrieved from [Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.